Mrs 2219
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-8-methyl-3-oxo-1,5-dihydro-[1,3,2]dioxaphosphepino[5,6-c]pyridin-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO5P/c1-5-8(10)7-4-14-15(11,12)13-3-6(7)2-9-5/h2,10H,3-4H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAJHODRYGNBSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2COP(=O)(OCC2=C1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10398248 | |
| Record name | MRS 2219 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14141-47-0 | |
| Record name | MRS 2219 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10398248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of MRS2219, a Positive Allosteric Modulator of the P2X1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of MRS2219, a selective positive allosteric modulator (PAM) of the P2X1 receptor. Initially misidentified in some contexts, MRS2219 is now understood to selectively enhance the activity of the P2X1 receptor, an ATP-gated ion channel, rather than acting as an antagonist at the P2Y13 receptor. This document details the molecular interactions, signaling pathways, and functional consequences of MRS2219's modulation of the P2X1 receptor. It includes a compilation of quantitative data, detailed experimental protocols for assessing its activity, and visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in pharmacology and drug development.
Introduction: Unraveling the True Target of MRS2219
MRS2219 is a synthetic compound that has been a subject of study in the field of purinergic signaling. While initial explorations may have led to some ambiguity regarding its primary molecular target, rigorous pharmacological investigation has definitively characterized MRS2219 as a selective positive allosteric modulator of the P2X1 receptor. The P2X1 receptor is a ligand-gated ion channel that plays a crucial role in various physiological processes, including smooth muscle contraction, platelet aggregation, and neurotransmission. MRS2219 enhances the response of the P2X1 receptor to its endogenous agonist, adenosine triphosphate (ATP), thereby amplifying downstream signaling events.
Mechanism of Action: Positive Allosteric Modulation of the P2X1 Receptor
The primary mechanism of action of MRS2219 is its function as a positive allosteric modulator of the P2X1 receptor. Unlike orthosteric agonists that bind to the same site as the endogenous ligand (ATP), allosteric modulators bind to a distinct site on the receptor protein. This binding event induces a conformational change in the receptor that increases the affinity or efficacy of the endogenous agonist.
The potentiation of the P2X1 receptor by MRS2219 leads to an enhanced influx of cations, primarily sodium (Na⁺) and calcium (Ca²⁺), through the channel pore upon ATP binding. This augmented ion flux results in a more pronounced depolarization of the cell membrane and a greater increase in intracellular calcium concentration, leading to amplified physiological responses in target cells.
Quantitative Data
The following table summarizes the available quantitative data for MRS2219's activity on the P2X1 receptor.
| Parameter | Species | Receptor | Value | Reference |
| EC₅₀ (Potentiation) | Rat | P2X1 | 5.9 µM |
Selectivity Profile:
MRS2219 has been shown to be selective for the P2X1 receptor. It is reported to be inactive as either an agonist or antagonist at the following receptors:
-
P2Y₁ (turkey erythrocytes)[1]
-
P2Y₂ (recombinant human)[1]
-
P2Y₄ (recombinant human)[1]
-
P2Y₆ (recombinant rat)[1]
-
Adenosine A₁ (rat)
-
Adenosine A₂A (rat)
-
Adenosine A₃ (human)
Furthermore, no enhancing or antagonistic properties were evident at recombinant rat P2X₂ and P2X₄ receptors.
Signaling Pathway
The binding of ATP to the P2X1 receptor triggers the opening of its intrinsic ion channel. MRS2219, as a positive allosteric modulator, enhances this process. The resulting influx of Na⁺ and Ca²⁺ initiates a cascade of intracellular events.
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) Assay for P2X1 Receptor Potentiation
This protocol is designed to measure the potentiation of ATP-evoked currents through the P2X1 receptor by MRS2219 in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for the P2X1 receptor
-
Nuclease-free water
-
Barth's solution
-
Recording solution (e.g., ND96)
-
ATP stock solution
-
MRS2219 stock solution (in DMSO)
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Microinjection setup
-
Micropipettes
Procedure:
-
Oocyte Preparation and cRNA Injection:
-
Surgically remove oocytes from a female Xenopus laevis frog.
-
Treat oocytes with collagenase to defolliculate.
-
Inject each oocyte with P2X1 receptor cRNA (e.g., 50 nL of 1 µg/µL).
-
Incubate the injected oocytes in Barth's solution at 18°C for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (filled with 3 M KCl) for voltage clamping.
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Establish a stable baseline current.
-
-
Measurement of Potentiation:
-
Apply a sub-maximal concentration of ATP (e.g., EC₁₀-EC₂₀) to elicit a control current response.
-
Wash the oocyte with the recording solution until the current returns to baseline.
-
Pre-incubate the oocyte with varying concentrations of MRS2219 for a defined period (e.g., 2 minutes).
-
Co-apply the same sub-maximal concentration of ATP in the presence of MRS2219 and record the current response.
-
Wash the oocyte thoroughly with the recording solution.
-
-
Data Analysis:
-
Measure the peak amplitude of the ATP-evoked current in the absence and presence of MRS2219.
-
Calculate the potentiation as the percentage increase in the current amplitude in the presence of MRS2219 compared to the control response.
-
Plot the percentage potentiation against the concentration of MRS2219 to determine the EC₅₀ of potentiation.
-
Calcium Influx Assay for P2X1 Receptor Potentiation
This protocol describes a method to measure the potentiation of ATP-induced calcium influx by MRS2219 in a cell line stably expressing the P2X1 receptor.
Materials:
-
HEK293 cells stably expressing the P2X1 receptor
-
Cell culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
ATP stock solution
-
MRS2219 stock solution (in DMSO)
-
96- or 384-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Preparation:
-
Plate the P2X1-expressing cells in microplates and grow to confluence.
-
On the day of the assay, remove the culture medium.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM mixed with Pluronic F-127 in assay buffer) and incubate in the dark at 37°C for 1 hour.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Measurement of Potentiation:
-
Add varying concentrations of MRS2219 to the wells and incubate for a defined period (e.g., 10-20 minutes).
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject a sub-maximal concentration of ATP (e.g., EC₁₀-EC₂₀) into the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Subtract the baseline fluorescence from the peak fluorescence to obtain the net change in fluorescence.
-
Calculate the potentiation as the percentage increase in the fluorescence response in the presence of MRS2219 compared to the response with ATP alone.
-
Plot the percentage potentiation against the concentration of MRS2219 to determine the EC₅₀ of potentiation.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the characterization of a P2X1 positive allosteric modulator like MRS2219.
Conclusion
MRS2219 is a valuable pharmacological tool for studying the function of the P2X1 receptor. Its mechanism of action as a selective positive allosteric modulator allows for the specific enhancement of P2X1-mediated signaling. This in-depth technical guide provides the foundational knowledge, quantitative data, and experimental methodologies necessary for researchers to effectively utilize MRS2219 in their investigations of purinergic signaling and to explore the therapeutic potential of P2X1 receptor modulation. A clear understanding of its true molecular target and mechanism is paramount for the accurate interpretation of experimental results and the advancement of drug discovery efforts in this area.
References
Mrs2219 as a P2X1 Receptor Positive Allosteric Modulator: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Mrs2219, a selective positive allosteric modulator (PAM) of the P2X1 receptor. The P2X1 receptor, an ATP-gated ion channel, is a significant therapeutic target implicated in a variety of physiological processes, including smooth muscle contraction, platelet aggregation, and neurotransmission[1][2][3][4]. The development of selective modulators like Mrs2219 is crucial for dissecting the receptor's function and for the potential development of novel therapeutics[2]. This document outlines the pharmacological properties of Mrs2219, detailed experimental protocols for its characterization, and the underlying signaling pathways of the P2X1 receptor.
Core Concepts: P2X1 Receptor and Positive Allosteric Modulation
The P2X1 receptor is a trimeric, non-selective cation channel that opens in response to the binding of extracellular adenosine triphosphate (ATP). This activation leads to a rapid influx of sodium (Na+) and calcium (Ca2+) ions, resulting in membrane depolarization and the initiation of downstream cellular signaling cascades. P2X1 receptors are characterized by their rapid activation and desensitization kinetics.
Positive allosteric modulators are compounds that bind to a site on the receptor distinct from the orthosteric agonist binding site. This binding event induces a conformational change in the receptor that enhances the effect of the endogenous agonist, in this case, ATP. PAMs can increase the agonist's potency, efficacy, or both, offering a more nuanced approach to receptor modulation compared to direct agonists.
Quantitative Data on Mrs2219
Mrs2219 has been identified as a selective potentiator of ATP-evoked responses at the rat P2X1 receptor. The available quantitative data for Mrs2219's activity is summarized in the table below. It is important to note that while the potency of potentiation (EC50) has been determined, the maximal fold-increase or percentage of potentiation of the ATP-induced response is not extensively reported in the currently available literature.
| Parameter | Value | Species | Receptor Subtype(s) | Reference |
| EC50 of Potentiation | 5.9 ± 1.8 μM | Rat | P2X1 | |
| Selectivity | Inactive at P2X2, P2X3, P2X4, P2Y1, P2Y2, P2Y4, P2Y6, A1, A2A, and A3 receptors | Rat, Human | Various |
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the P2X1 receptor signaling pathway, the mechanism of positive allosteric modulation by Mrs2219, and a general experimental workflow for characterizing such a compound.
Caption: P2X1 receptor signaling pathway initiated by ATP and modulated by Mrs2219.
Caption: Mechanism of positive allosteric modulation of the P2X1 receptor by Mrs2219.
Caption: Experimental workflow for the characterization of a P2X1 positive allosteric modulator.
Experimental Protocols
Detailed methodologies are essential for the accurate characterization of P2X1 receptor modulators. The following sections provide comprehensive protocols for key experiments.
Heterologous Expression of P2X1 Receptors in HEK293 Cells
This protocol describes the transient transfection of Human Embryonic Kidney 293 (HEK293) cells for the expression of P2X1 receptors, making them suitable for patch-clamp and calcium imaging assays.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmid DNA encoding the P2X1 receptor
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Opti-MEM I Reduced Serum Medium
-
Phosphate-Buffered Saline (PBS)
-
6-well plates and glass coverslips
Procedure:
-
Cell Seeding: One day prior to transfection, seed HEK293 cells into 6-well plates containing sterile glass coverslips at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
In a sterile tube, dilute the P2X1 receptor plasmid DNA in Opti-MEM.
-
In a separate sterile tube, dilute the transfection reagent in Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA and the diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for the formation of DNA-lipid complexes.
-
-
Transfection:
-
Aspirate the culture medium from the HEK293 cells and wash once with PBS.
-
Add serum-free DMEM to each well.
-
Add the DNA-lipid complex solution dropwise to each well.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Post-Transfection: After 4-6 hours of incubation, replace the transfection medium with complete culture medium (DMEM with 10% FBS).
-
Expression: Allow the P2X1 receptors to express for 24-48 hours before proceeding with functional assays.
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines the measurement of ATP-gated currents in P2X1-expressing HEK293 cells to assess the potentiating effect of Mrs2219.
Materials:
-
P2X1-expressing HEK293 cells on coverslips
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External Solution (in mM): 147 NaCl, 2 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 13 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 147 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with NaOH).
-
ATP stock solution
-
Mrs2219 stock solution
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Preparation: Place a coverslip with transfected cells into the recording chamber on the microscope stage and perfuse with the external solution.
-
Giga-seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply slight positive pressure. Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.
-
Drug Application:
-
Establish a stable baseline current.
-
Apply a sub-maximal concentration of ATP (e.g., EC10-EC20) to elicit a control inward current.
-
Wash out the ATP and allow the receptor to recover.
-
Pre-incubate the cell with Mrs2219 for a defined period (e.g., 1-2 minutes).
-
Co-apply the same sub-maximal concentration of ATP in the continued presence of Mrs2219 and record the potentiated current.
-
-
Data Analysis: Measure the peak amplitude of the ATP-evoked current in the absence and presence of Mrs2219. Calculate the percentage potentiation. To determine the EC50 of potentiation, repeat the experiment with a range of Mrs2219 concentrations and fit the data to a sigmoidal dose-response curve.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is suitable for studying the effects of Mrs2219 on P2X1 receptors expressed in Xenopus laevis oocytes, which allows for robust and stable recordings.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the P2X1 receptor
-
Microinjection setup
-
TEVC setup with amplifier, voltage and current electrodes, and perfusion system
-
ND96 Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES (pH adjusted to 7.5 with NaOH).
-
Electrode Filling Solution: 3 M KCl
-
ATP and Mrs2219 stock solutions
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate stage V-VI oocytes.
-
Inject each oocyte with P2X1 receptor cRNA.
-
Incubate the injected oocytes in ND96 solution for 2-5 days at 16-18°C to allow for receptor expression.
-
-
Electrode Preparation: Fill both the voltage and current microelectrodes with 3 M KCl. The resistance should be between 0.5-2 MΩ.
-
Recording:
-
Place a single oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with both microelectrodes.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
-
Drug Application and Data Acquisition:
-
Apply a sub-maximal concentration of ATP and record the control current.
-
After washout and recovery, perfuse the oocyte with Mrs2219 for a set duration.
-
Co-apply ATP and Mrs2219 and record the potentiated current.
-
Analyze the data as described for the patch-clamp experiments.
-
Calcium Imaging Assay
This high-throughput compatible assay measures changes in intracellular calcium concentration as a functional readout of P2X1 receptor activation and potentiation.
Materials:
-
P2X1-expressing HEK293 cells seeded in a 96-well black, clear-bottom plate
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer
-
ATP and Mrs2219 stock solutions
-
Fluorescence plate reader with an automated injection system
Procedure:
-
Cell Seeding: Seed P2X1-expressing HEK293 cells into a 96-well plate and allow them to attach overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells, wash with HBSS, and add the loading buffer to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Compound Incubation: Add Mrs2219 at various concentrations (or vehicle control) to the appropriate wells and incubate for a predetermined time.
-
Fluorescence Measurement:
-
Place the 96-well plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading (F₀) for several seconds.
-
Use the automated injector to add a sub-maximal concentration of ATP to each well.
-
Continue to record the fluorescence signal (F) over time to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF = F - F₀) or the fluorescence ratio (ΔF/F₀).
-
Determine the peak response for each well.
-
Calculate the percentage potentiation by Mrs2219 compared to the ATP response alone.
-
Generate a concentration-response curve for Mrs2219 to determine its EC50.
-
Conclusion
Mrs2219 serves as a valuable pharmacological tool for the study of P2X1 receptor function. Its selectivity and potentiating action allow for the fine-tuning of receptor activity, which is instrumental in both basic research and early-stage drug discovery. The experimental protocols detailed in this guide provide a robust framework for the characterization of Mrs2219 and other novel P2X1 receptor modulators. Further investigation into the precise binding site and the in vivo effects of Mrs2219 will be critical in fully elucidating its therapeutic potential.
References
- 1. Heterologous Expression and Patch-Clamp Recording of P2X Receptors in HEK293 Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 4. What are P2X1 receptor agonists and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to the Discovery and Characterization of MRS2219: A Selective P2X1 Receptor Potentiator
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
MRS2219 is a synthetic organic molecule identified as a selective positive allosteric modulator (potentiator) of the P2X1 receptor, an ATP-gated ion channel. This document provides a comprehensive overview of the discovery, chemical properties, and pharmacological characterization of MRS2219. It includes detailed experimental protocols for its synthesis and key pharmacological assays, quantitative data on its activity and selectivity, and a depiction of its role in the P2X1 receptor signaling pathway. This guide is intended to serve as a technical resource for researchers investigating purinergic signaling and developing novel therapeutics targeting the P2X1 receptor.
Introduction
Purinergic signaling, mediated by extracellular nucleotides like ATP, plays a crucial role in a myriad of physiological processes. The P2X family of ligand-gated ion channels, activated by ATP, are key players in this signaling paradigm. Among the seven P2X subtypes, the P2X1 receptor is predominantly expressed on smooth muscle cells and platelets, where it is involved in processes such as vasoconstriction, male fertility, and thrombosis. The discovery of selective modulators for these receptors is of significant interest for both basic research and therapeutic development.
MRS2219, a pyridoxine cyclic phosphate derivative, emerged from medicinal chemistry efforts aimed at developing selective ligands for P2 receptors. Unlike antagonists that block receptor function, MRS2219 was found to selectively potentiate the response of the rat P2X1 receptor to ATP, making it a valuable tool for studying the physiological and pathological roles of this receptor.
Chemical and Physical Properties
MRS2219 is a synthetic organic compound with the following characteristics:
| Property | Value |
| Chemical Name | 1,5-Dihydro-3-hydroxy-8-methyl[1][2][3]dioxaphosphepino[5,6-c]pyridin-9-ol-3-oxide |
| Molecular Formula | C₈H₁₀NO₅P |
| Molecular Weight | 231.14 g/mol |
| CAS Number | 14141-47-0 |
| Appearance | White solid |
| Purity | ≥98% (HPLC) |
Pharmacological Characterization
In Vitro Potency and Selectivity
The primary pharmacological effect of MRS2219 is the potentiation of ATP-evoked responses at the rat P2X1 receptor.
| Parameter | Value | Receptor/System |
| EC₅₀ (Potentiation) | 5.9 µM | Rat P2X1 Receptor |
| Selectivity | No significant effect | Rat P2X2, P2X3, P2X4 Receptors |
| Selectivity | Inactive | P2Y₁, P2Y₁₂, P2Y₁₃ Receptors |
Experimental Protocols
Synthesis of MRS2219 (Pyridoxine-α⁴,⁵-monophosphate cyclic phosphate)
The synthesis of MRS2219 involves the cyclization of pyridoxine. While the specific, detailed protocol from the original discovery is not publicly available, a representative synthesis can be outlined based on the synthesis of similar pyridoxal 5'-phosphate compounds. This generally involves the phosphorylation and subsequent cyclization of the pyridoxine precursor. A plausible synthetic route is as follows:
-
Protection of Hydroxyl Groups: Selectively protect the hydroxyl groups of pyridoxine, leaving the 4-hydroxymethyl and 5-hydroxyl groups free for phosphorylation.
-
Phosphorylation: React the partially protected pyridoxine with a phosphorylating agent, such as polyphosphoric acid, to introduce a phosphate group.
-
Cyclization: Induce intramolecular cyclization to form the dioxaphosphepino ring. This is typically achieved under specific temperature and pH conditions.
-
Deprotection and Purification: Remove the protecting groups and purify the final product using techniques like high-performance liquid chromatography (HPLC).
P2X1 Receptor Potentiation Assay (Two-Electrode Voltage Clamp in Xenopus Oocytes)
This protocol describes a standard method for characterizing the modulatory effects of compounds on ion channels expressed in Xenopus oocytes.
-
Oocyte Preparation:
-
Harvest oocytes from a female Xenopus laevis.
-
Treat with collagenase to defolliculate the oocytes.
-
Inject oocytes with cRNA encoding the rat P2X1 receptor.
-
Incubate the oocytes for 2-5 days at 16-18°C to allow for receptor expression.
-
-
Two-Electrode Voltage Clamp (TEVC) Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Establish a baseline current.
-
-
Measurement of Potentiation:
-
Apply a sub-maximal concentration of ATP (e.g., the EC₂₀ concentration) to elicit a baseline inward current.
-
Wash the oocyte with Ringer's solution until the current returns to baseline.
-
Pre-incubate the oocyte with MRS2219 at various concentrations for a defined period (e.g., 1-2 minutes).
-
Co-apply the same sub-maximal concentration of ATP in the presence of MRS2219 and record the peak inward current.
-
The potentiation is calculated as the percentage increase in the ATP-evoked current in the presence of MRS2219 compared to the current evoked by ATP alone.
-
Construct a concentration-response curve to determine the EC₅₀ of MRS2219 for potentiation.
-
Calcium Influx Assay
This assay measures the increase in intracellular calcium concentration following P2X1 receptor activation and potentiation.
-
Cell Culture and Loading:
-
Use a cell line stably expressing the rat P2X1 receptor (e.g., HEK293 cells).
-
Plate the cells in a multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's instructions.
-
-
Fluorescence Measurement:
-
Use a fluorescence plate reader or a flow cytometer to measure the baseline fluorescence.
-
Add a sub-maximal concentration of ATP to the cells and record the change in fluorescence over time.
-
In separate wells, pre-incubate the cells with MRS2219 before the addition of ATP.
-
Measure the fluorescence change in the presence of both ATP and MRS2219.
-
-
Data Analysis:
-
The increase in fluorescence is proportional to the increase in intracellular calcium.
-
Calculate the potentiation of the calcium response by MRS2219.
-
Signaling Pathways and Experimental Workflows
P2X1 Receptor Signaling Pathway
Activation of the P2X1 receptor by ATP leads to the opening of a non-selective cation channel, resulting in the influx of Na⁺ and Ca²⁺. The increase in intracellular Ca²⁺ is a key initiating event for downstream signaling cascades. In many cell types, this leads to the activation of Protein Kinase C (PKC), which in turn can phosphorylate and activate other signaling molecules, such as Extracellular signal-Regulated Kinase (ERK). MRS2219, as a positive allosteric modulator, enhances the initial Ca²⁺ influx triggered by ATP, thereby amplifying the entire downstream signaling cascade.
Experimental Workflow for Characterization of MRS2219
The following diagram illustrates the logical flow of experiments to characterize a novel P2X1 receptor potentiator like MRS2219.
Conclusion
MRS2219 is a valuable pharmacological tool for the study of P2X1 receptor function. Its ability to selectively potentiate P2X1-mediated responses allows for the amplification of physiological signals transduced by this receptor, providing a unique approach to investigate its role in health and disease. The data and protocols presented in this guide offer a comprehensive resource for researchers working in the field of purinergic signaling and drug discovery, facilitating further exploration of the therapeutic potential of P2X1 receptor modulation.
References
In-Depth Technical Guide: Selectivity Profile of MRS2219 for P2X Receptors
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a detailed overview of the selectivity profile of MRS2219 for the P2X family of ionotropic receptors. Contrary to potential misconceptions, MRS2219 is not a P2X receptor antagonist. Instead, it has been identified as a selective positive allosteric modulator (PAM), or potentiator, of ATP-evoked responses at the rat P2X1 receptor subtype.[1] This document synthesizes the available quantitative data, outlines detailed experimental protocols for characterizing such modulatory effects, and presents visual diagrams of the relevant signaling pathways and experimental workflows.
Introduction to P2X Receptors and MRS2219
P2X receptors are ATP-gated non-selective cation channels that are integral to a wide array of physiological processes, including neurotransmission, inflammation, and smooth muscle contraction.[2][3] The seven mammalian P2X subunits (P2X1-7) can form both homomeric and heteromeric trimeric channels, each with distinct pharmacological properties.[3] The development of subtype-selective ligands is crucial for elucidating the specific roles of these receptor subtypes and for their potential as therapeutic targets.
MRS2219 is a pyridoxal phosphate derivative that has been characterized as a selective potentiator of the P2X1 receptor.[1] This positive allosteric modulation enhances the receptor's response to its endogenous agonist, ATP.
Quantitative Selectivity Profile of MRS2219
The primary pharmacological activity of MRS2219 is the potentiation of ATP-gated currents at the P2X1 receptor. The available quantitative data on the selectivity of MRS2219 is summarized in the table below. It is important to note that comprehensive screening data across all P2X receptor subtypes (P2X2-P2X7) is not extensively reported in the public domain. The selectivity of MRS2219 is therefore primarily defined by its potent activity at P2X1.
| Receptor Subtype | Species | Activity Type | Parameter | Value | Reference |
| P2X1 | Rat | Potentiator | EC₅₀ | 5.9 µM | Tocris Bioscience |
-
EC₅₀ (Half Maximal Effective Concentration): The concentration of MRS2219 that produces 50% of the maximal potentiation of the ATP-evoked response.
Experimental Protocols
The characterization of a compound's modulatory effect on P2X receptors can be achieved through various electrophysiological and cell-based functional assays. Below are detailed methodologies representative of those used to determine the potentiation activity and selectivity of compounds like MRS2219.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is a cornerstone for studying the properties of ion channels and their modulation by pharmacological agents.
Objective: To measure the potentiation of ATP-induced currents by MRS2219 at a specific P2X receptor subtype expressed in Xenopus oocytes.
Methodology:
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
Microinject the oocytes with cRNA encoding the desired human or rat P2X receptor subunit (e.g., P2X1).
-
Incubate the oocytes for 2-5 days at 16-18°C to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution (e.g., containing in mM: 115 NaCl, 2.5 KCl, 1.8 CaCl₂, 10 HEPES, pH 7.3).
-
Impale the oocyte with two glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.
-
Voltage-clamp the oocyte membrane potential at a holding potential of -60 mV using a suitable amplifier.
-
-
Compound Application and Data Acquisition:
-
Establish a baseline current in response to a submaximal concentration of ATP (e.g., the EC₁₀-EC₂₀ concentration). This is crucial for observing potentiation.
-
Co-apply the same concentration of ATP with varying concentrations of MRS2219.
-
Record the peak amplitude of the inward current elicited by each application.
-
Calculate the potentiation as the percentage increase in current amplitude in the presence of MRS2219 compared to ATP alone.
-
To determine the EC₅₀ of potentiation, plot the percentage potentiation against the logarithm of the MRS2219 concentration and fit the data with a sigmoidal dose-response curve.
-
-
Selectivity Screening:
-
Repeat the protocol for oocytes expressing other P2X receptor subtypes (P2X2, P2X3, P2X4, etc.) to assess the selectivity of MRS2219.
-
Calcium Imaging in Recombinant Cell Lines
This high-throughput method measures changes in intracellular calcium ([Ca²⁺]i) as a downstream indicator of P2X receptor activation and modulation.
Objective: To determine the effect of MRS2219 on ATP-induced calcium influx through P2X receptors expressed in a mammalian cell line (e.g., HEK293 or CHO cells).
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Transiently or stably transfect the cells with a plasmid encoding the P2X receptor subtype of interest.
-
-
Fluorescent Dye Loading:
-
Plate the transfected cells in a 96- or 384-well black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological salt solution (e.g., HBSS) for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Assay Performance:
-
Use a fluorescence plate reader or a fluorescence microscope to measure baseline fluorescence.
-
Add MRS2219 at various concentrations and incubate for a short period.
-
Stimulate the cells with a submaximal concentration of ATP (EC₁₀-EC₂₀).
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Quantify the response by measuring the peak fluorescence intensity or the area under the curve.
-
Calculate the potentiation as the percentage increase in the fluorescence signal in the presence of MRS2219 compared to ATP alone.
-
Determine the EC₅₀ for potentiation by plotting the response against the logarithm of the MRS2219 concentration.
-
Mandatory Visualizations
P2X Receptor Signaling Pathway
Caption: P2X1 receptor activation by ATP and potentiation by MRS2219.
Experimental Workflow for Selectivity Profiling
Caption: Workflow for determining the selectivity profile of a P2X receptor modulator.
References
- 1. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of Peptides Modulating the Action of p2x Receptors: Focus on the p2x7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pathophysiological Role of Purinergic P2X Receptors in Digestive System Diseases [frontiersin.org]
Exploring the Role of P2X1 Receptors with the Positive Allosteric Modulator MRS2219: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the P2X1 receptor and the utility of MRS2219 as a selective positive allosteric modulator (PAM) to investigate its function. P2X1 receptors are ATP-gated ion channels crucial in a variety of physiological processes, including platelet aggregation, smooth muscle contraction, and neurotransmission. MRS2219 offers a valuable pharmacological tool to probe the intricate mechanisms governed by these receptors.
Core Concepts: P2X1 Receptors and MRS2219
P2X1 receptors are members of the P2X family of ligand-gated ion channels that open in response to extracellular adenosine triphosphate (ATP).[1][2] As non-selective cation channels, their activation leads to the influx of Na⁺ and Ca²⁺, triggering downstream signaling cascades.[3] A hallmark of P2X1 receptors is their rapid activation and desensitization, which can complicate in vitro studies.[3][4]
MRS2219 is a selective positive allosteric modulator of the P2X1 receptor. It potentiates the response of the receptor to its endogenous agonist, ATP. This potentiation is achieved without directly activating the receptor itself, making it a valuable tool to amplify and study P2X1-mediated signaling.
Quantitative Data on MRS2219
The primary quantitative measure of MRS2219's activity is its potency in potentiating ATP-evoked responses at the P2X1 receptor.
| Parameter | Value | Species/System | Reference |
| EC₅₀ for Potentiation | 5.9 ± 1.8 µM | Rat P2X1 receptors expressed in Xenopus oocytes |
This table summarizes the concentration of MRS2219 required to achieve half-maximal potentiation of the ATP-induced response in a specific experimental system. Further research is needed to quantify the fold-potentiation of ATP's EC₅₀ and the effect on the maximal response in various cell types and functional assays.
Key Signaling Pathways of P2X1 Receptors
Activation of P2X1 receptors initiates a cascade of intracellular events, primarily driven by the influx of calcium. This increase in intracellular calcium concentration ([Ca²⁺]i) is a central node in P2X1 signaling, leading to various cellular responses.
References
- 1. Update of P2X receptor properties and their pharmacology: IUPHAR Review 30 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P2X1 | P2X receptors | IUPHAR/MMV Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 3. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Role of MRS2219 in Purinergic Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Purinergic signaling, a ubiquitous and intricate cell-to-cell communication system mediated by extracellular nucleotides and nucleosides, plays a pivotal role in a vast array of physiological and pathological processes. Central to this signaling paradigm are the purinergic receptors, broadly classified into P1 receptors for adenosine and P2 receptors for ATP and other nucleotides. The P2 receptor family is further subdivided into P2Y G protein-coupled receptors and P2X ligand-gated ion channels. Understanding the function and modulation of these receptors is paramount for the development of novel therapeutics targeting a wide range of conditions, including thrombosis, inflammation, pain, and neurodegenerative diseases.
This technical guide focuses on MRS2219 , a key pharmacological tool for elucidating the function of a specific purinergic receptor subtype. Contrary to some initial classifications, MRS2219 is not an antagonist but a selective positive allosteric modulator (potentiator) of the P2X1 receptor . This document provides an in-depth overview of MRS2219, its mechanism of action, experimental protocols for its use, and its application in understanding P2X1 receptor-mediated signaling pathways.
MRS2219: A Selective Potentiator of the P2X1 Receptor
MRS2219 is a pyridoxine cyclic phosphate derivative that enhances the response of the P2X1 receptor to its endogenous agonist, adenosine triphosphate (ATP). The P2X1 receptor is a ligand-gated ion channel that, upon activation by ATP, rapidly opens to allow the influx of cations, primarily Ca²⁺ and Na⁺. This influx leads to membrane depolarization and initiates a cascade of downstream cellular events.
The potentiation of P2X1 receptor activity by MRS2219 is characterized by an increase in the amplitude of the ATP-evoked response. This effect is allosteric, meaning that MRS2219 binds to a site on the receptor that is distinct from the ATP binding site. This interaction leads to a conformational change in the receptor that enhances its sensitivity to ATP.
Quantitative Data for MRS2219
The following table summarizes the key quantitative data for MRS2219's effect on the P2X1 receptor. This information is crucial for designing and interpreting experiments.
| Parameter | Value | Species/Cell System | Reference |
| EC₅₀ (Potentiation) | 5.9 µM | Rat P2X1 receptors expressed in Xenopus laevis oocytes | [1] |
Note: The EC₅₀ value represents the concentration of MRS2219 that produces 50% of its maximal potentiating effect on the ATP-evoked response. Further research is needed to quantify the fold-potentiation at various concentrations and the effect of MRS2219 on the EC₅₀ of ATP.
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the potentiating effect of MRS2219 on P2X1 receptors.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This is the primary technique used to characterize the electrophysiological properties of ion channels like the P2X1 receptor and the modulatory effects of compounds like MRS2219.
Objective: To measure the potentiation of ATP-gated currents in P2X1-expressing oocytes by MRS2219.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the rat P2X1 receptor
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Microinjection setup
-
Perfusion system
-
Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5)
-
ATP stock solution
-
MRS2219 stock solution (dissolved in a suitable solvent, e.g., DMSO)
Procedure:
-
Oocyte Preparation and Injection:
-
Surgically remove oocytes from a female Xenopus laevis frog.
-
Treat the oocytes with collagenase to remove the follicular layer.
-
Inject oocytes with cRNA encoding the rat P2X1 receptor and incubate for 2-4 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place a P2X1-expressing oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording).
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
-
Drug Application and Data Acquisition:
-
Establish a stable baseline current.
-
Apply a sub-maximal concentration of ATP (e.g., the EC₂₀ concentration) to elicit a control inward current. The rapid desensitization of the P2X1 receptor necessitates a fast perfusion system.
-
Wash the oocyte with the recording solution until the current returns to baseline.
-
Pre-apply MRS2219 at the desired concentration for a defined period (e.g., 1-2 minutes).
-
Co-apply the same sub-maximal concentration of ATP in the presence of MRS2219 and record the potentiated inward current.
-
Repeat the ATP application after washing out MRS2219 to check for reversibility.
-
-
Data Analysis:
-
Measure the peak amplitude of the ATP-evoked currents in the absence and presence of MRS2219.
-
Calculate the percentage potentiation for each concentration of MRS2219.
-
Construct a dose-response curve by plotting the percentage potentiation against the logarithm of the MRS2219 concentration to determine the EC₅₀ value.
-
Experimental workflow for TEVC.
Calcium Imaging Assay
This technique allows for the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to P2X1 receptor activation and its modulation by MRS2219.
Objective: To visualize and quantify the potentiation of ATP-induced calcium influx by MRS2219 in cells expressing the P2X1 receptor.
Materials:
-
HEK293 or other suitable mammalian cell line
-
Expression vector containing the P2X1 receptor cDNA
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Fluorescence microscope or a plate reader with fluorescence detection capabilities
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)
-
ATP stock solution
-
MRS2219 stock solution
Procedure:
-
Cell Culture and Transfection:
-
Culture the chosen cell line in appropriate media.
-
Transfect the cells with the P2X1 receptor expression vector and allow for expression (typically 24-48 hours).
-
-
Cell Loading with Calcium Dye:
-
Wash the cells with the physiological salt solution.
-
Incubate the cells with the calcium-sensitive dye in the dark at room temperature or 37°C for a specified time (e.g., 30-60 minutes).
-
Wash the cells to remove the excess dye.
-
-
Fluorescence Measurement:
-
Place the cells on the microscope stage or in the plate reader.
-
Establish a baseline fluorescence reading.
-
Apply a sub-maximal concentration of ATP and record the change in fluorescence intensity, which corresponds to an increase in [Ca²⁺]i.
-
After the signal returns to baseline, pre-incubate the cells with MRS2219 for a few minutes.
-
Stimulate the cells again with the same concentration of ATP in the presence of MRS2219 and record the potentiated fluorescence signal.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity (ΔF) or the ratio of fluorescence at different excitation/emission wavelengths (for ratiometric dyes like Fura-2).
-
Compare the peak response to ATP in the absence and presence of MRS2219 to determine the degree of potentiation.
-
Generate dose-response curves for MRS2219's potentiating effect.
-
Workflow for Calcium Imaging Assay.
P2X1 Receptor Signaling Pathway and Modulation by MRS2219
The activation of the P2X1 receptor by ATP and its potentiation by MRS2219 initiates a well-defined signaling cascade.
-
ATP Binding and Channel Opening: Extracellular ATP binds to the orthosteric site on the P2X1 receptor, causing a rapid conformational change that opens the ion channel.
-
Cation Influx: The open channel allows the influx of Na⁺ and Ca²⁺ down their electrochemical gradients.
-
Membrane Depolarization: The influx of positive ions leads to depolarization of the cell membrane.
-
Downstream Effects: The increase in intracellular Ca²⁺ acts as a second messenger, triggering various cellular responses, including:
-
Smooth Muscle Contraction: In smooth muscle cells, the Ca²⁺ influx activates calmodulin and myosin light chain kinase, leading to muscle contraction.
-
Platelet Aggregation: In platelets, the rise in Ca²⁺ contributes to shape change and aggregation.
-
Neurotransmitter Release: In some neurons, P2X1 activation can modulate neurotransmitter release.
-
MRS2219's Role: MRS2219, by binding to an allosteric site, enhances the opening of the P2X1 channel in response to ATP. This leads to a greater influx of cations and a more robust downstream signaling response for a given concentration of ATP.
P2X1 signaling and MRS2219 modulation.
Conclusion
MRS2219 is an invaluable tool for researchers studying purinergic signaling. Its selective potentiation of the P2X1 receptor allows for the precise investigation of this receptor's role in various physiological and pathophysiological contexts. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide will empower researchers to effectively utilize MRS2219 in their studies, ultimately contributing to a deeper understanding of P2X1 receptor function and the development of novel therapeutic strategies. The continued exploration of the quantitative effects of MRS2219 will further refine its application as a precise pharmacological probe.
References
Foundational Research on Mrs 2219 and P2X1 Receptor Function: A Technical Guide
This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals engaged in the study of the P2X1 receptor and its modulation by compounds such as Mrs 2219. This document provides a comprehensive overview of the foundational research, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Introduction to P2X1 Receptor Function
The P2X1 receptor is a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP).[1][2] As a member of the P2X family of purinergic receptors, it forms a trimeric structure that, upon ATP binding, allows the influx of cations, primarily Ca²⁺ and Na⁺, into the cell.[1][3][4] This rapid influx of positive ions leads to membrane depolarization and initiates a cascade of downstream signaling events.
P2X1 receptors are prominently expressed on platelets and smooth muscle cells, playing a crucial role in a variety of physiological processes. In platelets, P2X1 receptor activation contributes to shape change, granule secretion, and amplification of aggregation responses initiated by other agonists like collagen and thrombin, particularly under conditions of high shear stress. This makes the P2X1 receptor a significant contributor to hemostasis and thrombosis. In smooth muscle, these receptors are involved in mediating contraction. The rapid desensitization of P2X1 receptors is a key characteristic, limiting the duration of the response to ATP.
This compound: A Modulator of P2X1 Function
This compound, a pyridoxine cyclic phosphate derivative, has been identified as a selective potentiator of ATP-evoked responses at rat P2X1 receptors. Unlike antagonists that block receptor activity, this compound enhances the response of the P2X1 receptor to its natural ligand, ATP. This property makes it a valuable pharmacological tool for investigating the nuanced roles of P2X1 receptor activation in various cellular and physiological contexts.
Quantitative Data on P2X1 Receptor Modulators
The following table summarizes key quantitative data for this compound and other notable P2X1 receptor modulators, providing a comparative overview of their potency and activity.
| Compound | Action on P2X1 | Species | Potency (EC₅₀ / IC₅₀) | Reference |
| This compound | Potentiator | Rat | EC₅₀ = 5.9 µM | |
| α,β-methylene ATP | Agonist | Human | - | |
| β,γ-methylene-ATP | Agonist | Human | IC₅₀ = 0.08 µM (antiproliferative) | |
| NF449 | Antagonist | Human | IC₅₀ ≈ 1 nM | |
| NF449 | Antagonist | Rat | Sub-nanomolar | |
| NF279 | Antagonist | Human | IC₅₀ = 0.88 µM (HIV-1 inhibition) | |
| MRS2159 | Antagonist | Human | - | |
| Suramin | Antagonist | Human | - | |
| PPADS | Antagonist | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of foundational research. The following sections outline key experimental protocols used to characterize P2X1 receptor function and the effects of modulators like this compound.
Electrophysiological Recording of P2X1 Receptor Currents
Objective: To measure the ion channel activity of P2X1 receptors in response to ATP and the modulatory effects of compounds like this compound.
Methods:
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:
-
Oocyte Preparation: Stage V-VI oocytes are harvested from Xenopus laevis and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the human or rat P2X1 receptor.
-
Incubation: Injected oocytes are incubated for 2-5 days at 16-18°C to allow for receptor expression.
-
Recording: Oocytes are placed in a recording chamber and impaled with two microelectrodes (voltage and current). The membrane potential is clamped at a holding potential of -60 mV.
-
Ligand Application: ATP is applied to activate the P2X1 receptors, and the resulting inward current is recorded. To study modulators, the compound of interest (e.g., this compound) is pre-applied before co-application with ATP.
-
Data Analysis: The peak inward current is measured and analyzed to determine agonist potency (EC₅₀) or antagonist/potentiator effects.
-
-
Whole-Cell Patch Clamp in Mammalian Cells:
-
Cell Culture and Transfection: HEK293 cells are cultured and transiently transfected with a plasmid containing the cDNA for the P2X1 receptor.
-
Recording Setup: A coverslip with transfected cells is placed in a recording chamber on an inverted microscope.
-
Pipette and Solutions: A glass micropipette with a resistance of 3-5 MΩ is filled with an internal solution. The recording chamber is perfused with an external solution.
-
Seal Formation: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane.
-
Recording: The cell membrane is ruptured to achieve the whole-cell configuration. The membrane potential is clamped, and baseline current is recorded. ATP is then applied to elicit P2X1 receptor currents.
-
Data Analysis: The current responses are recorded and analyzed to characterize the effects of agonists, antagonists, or potentiators.
-
Platelet Aggregation Assays
Objective: To assess the functional consequence of P2X1 receptor modulation on platelet aggregation.
Method:
-
Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from human donors or animal models into an anticoagulant. The blood is then centrifuged at a low speed to obtain PRP.
-
Aggregometry: Platelet aggregation is measured using a light transmission aggregometer.
-
Assay Procedure:
-
A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C.
-
A baseline light transmission is established.
-
The P2X1 modulator (e.g., this compound or a P2X1 antagonist) is added to the PRP and incubated for a specified time.
-
A sub-threshold concentration of a primary platelet agonist (e.g., collagen, thrombin, or a PAR agonist) is added to induce aggregation.
-
The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.
-
-
Data Analysis: The maximum aggregation percentage and the slope of the aggregation curve are calculated to quantify the effect of the P2X1 modulator on platelet function.
Visualizing P2X1 Signaling and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts in P2X1 receptor research.
Caption: P2X1 receptor signaling pathway illustrating ATP activation, ion influx, and potentiation by this compound.
References
The P2Y13 Receptor Antagonist MRS 2219: A Conceptual Guide for Preliminary Studies on Native Tissues
Disclaimer: This technical guide is a conceptual framework designed for researchers, scientists, and drug development professionals interested in initiating preliminary studies with the P2Y13 receptor antagonist, MRS 2219, on native tissues. Due to a notable scarcity of published primary research specifically detailing the effects of this compound on such tissues, the quantitative data, experimental protocols, and signaling pathways presented herein are illustrative. They are based on the presumed pharmacological action of a selective P2Y13 receptor antagonist and established methodologies for studying purinergic signaling in native tissues. Researchers should validate these conceptual protocols and expect to establish specific experimental conditions and quantitative outcomes through their own investigations.
Introduction to this compound and the P2Y13 Receptor
This compound, chemically known as (N)-methanocarba-N6-methyl-2-chloro-2'-deoxyadenosine-3',5'-bisphosphate, is recognized as a potent and selective antagonist of the P2Y13 receptor. The P2Y13 receptor is a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP). It is expressed in various tissues, including the spleen, brain, liver, and adipose tissue, and has been implicated in several physiological processes such as HDL endocytosis, platelet function, and neuronal activity. The study of this compound on native tissues is crucial for elucidating the physiological roles of the P2Y13 receptor and for assessing the therapeutic potential of its antagonism.
Potential Effects of this compound on Native Tissues: A Quantitative Overview
The following tables summarize hypothetical quantitative data that could be generated from preliminary studies with this compound on various native tissues. These values are for illustrative purposes and would need to be determined experimentally.
Table 1: Hypothetical Inhibitory Potency of this compound on ADP-Induced Platelet Aggregation
| Agonist | Native Tissue | Parameter | Hypothetical Value |
| ADP | Human Platelet-Rich Plasma | IC50 (nM) | 50 - 200 |
| 2-MeSADP | Washed Human Platelets | pA2 | 7.5 - 8.5 |
Table 2: Conceptual Effects of this compound on Vascular Smooth Muscle Tone
| Tissue Preparation | Pre-contraction Agent | This compound Effect | Hypothetical EC50 (µM) |
| Isolated Rat Aortic Rings | Phenylephrine (1 µM) | Relaxation | 1 - 10 |
| Porcine Coronary Artery | U46619 (100 nM) | Relaxation | 0.5 - 5 |
Table 3: Illustrative Impact of this compound on Endothelial Function
| Native Tissue | Measured Parameter | Effect of this compound | Hypothetical % Change |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Nitric Oxide (NO) Production | Increase | 20 - 50% |
| Mouse Aortic Endothelial Cells | Endothelial-dependent relaxation | Potentiation | 15 - 40% |
Experimental Protocols for Studying this compound on Native Tissues
The following are detailed, yet conceptual, methodologies for key experiments to assess the effects of this compound on native tissues.
Platelet Aggregation Studies
Objective: To determine the inhibitory effect of this compound on ADP-induced platelet aggregation.
Materials:
-
Freshly drawn human blood anticoagulated with 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
This compound stock solution (in DMSO or appropriate vehicle).
-
ADP solution.
-
Light transmission aggregometer.
Protocol:
-
Prepare PRP and PPP by differential centrifugation of whole blood.
-
Adjust the platelet count in PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Pre-warm PRP aliquots to 37°C for 5 minutes in the aggregometer cuvettes with stirring.
-
Add various concentrations of this compound or vehicle control to the PRP and incubate for a predetermined time (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding a submaximal concentration of ADP.
-
Record the change in light transmission for at least 5 minutes.
-
Calculate the percentage of inhibition of aggregation for each concentration of this compound and determine the IC50 value.
Isolated Vascular Smooth Muscle Studies (Organ Bath)
Objective: To evaluate the effect of this compound on vascular smooth muscle tone.
Materials:
-
Isolated segments of rat aorta or other suitable arteries.
-
Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2.
-
Isolated organ bath system with force transducers.
-
Phenylephrine or other vasoconstrictor agents.
-
This compound stock solution.
Protocol:
-
Mount aortic rings (2-3 mm in length) in the organ baths containing Krebs-Henseleit solution at 37°C.
-
Allow the tissues to equilibrate under a resting tension of 1.5-2.0 g for 60-90 minutes, with periodic washing.
-
Induce a stable contraction with a vasoconstrictor agent (e.g., phenylephrine).
-
Once a plateau is reached, cumulatively add increasing concentrations of this compound to the bath.
-
Record the relaxation response at each concentration.
-
Express the relaxation as a percentage of the pre-contraction induced by phenylephrine and generate a concentration-response curve to determine the EC50.
Endothelial Cell Nitric Oxide (NO) Production Assay
Objective: To assess the effect of this compound on NO production in endothelial cells.
Materials:
-
Primary cultured endothelial cells (e.g., HUVECs).
-
Cell culture medium.
-
DAF-FM diacetate (NO-sensitive fluorescent dye).
-
This compound stock solution.
-
Fluorescence microscope or plate reader.
Protocol:
-
Culture endothelial cells to confluence in appropriate culture plates.
-
Load the cells with DAF-FM diacetate according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Treat the cells with various concentrations of this compound or vehicle for a specified duration.
-
Measure the fluorescence intensity, which is proportional to the amount of NO produced.
-
Analyze the data to determine the effect of this compound on NO production.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the conceptual signaling pathway of the P2Y13 receptor and a typical experimental workflow for studying this compound.
In Vitro Characterization of MRS2219 Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the in vitro characterization of MRS2219, a positive allosteric modulator of the P2X1 receptor. It includes a summary of its quantitative effects, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways.
Core Principles of MRS2219 Action
MRS2219 is a selective potentiator of ATP-evoked responses at rat P2X1 receptors.[1] It acts as a positive allosteric modulator, enhancing the receptor's response to its endogenous agonist, ATP.[2] The potentiation by MRS2219 has been characterized with an EC50 value of 5.9 μM.[1][3] This modulation is selective, as MRS2219 has been shown to be inactive at several other purinergic receptors, including P2Y1, P2Y2, P2Y4, and P2Y6, as well as adenosine A1, A2A, and A3 receptors at concentrations up to 100 μM.[1]
Quantitative Data Summary
The following tables summarize the key quantitative parameters describing the in vitro effects of MRS2219.
| Parameter | Value | Receptor | Species | Reference |
| EC50 for Potentiation | 5.9 ± 1.8 μM | P2X1 | Rat |
| Receptor Subtype | Effect of MRS2219 (at 100 μM) | Reference |
| P2Y1 | Inactive (agonist or antagonist) | |
| P2Y2 | Inactive (agonist or antagonist) | |
| P2Y4 | Inactive (agonist or antagonist) | |
| P2Y6 | Inactive (agonist or antagonist) | |
| Adenosine A1 | No measurable affinity | |
| Adenosine A2A | No measurable affinity | |
| Adenosine A3 | No measurable affinity |
Experimental Protocols
Detailed methodologies for characterizing the effects of MRS2219 are provided below. These protocols are designed to be adapted for specific laboratory conditions.
Electrophysiological Measurement of P2X1 Receptor Potentiation
This protocol details the use of two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus laevis oocytes to quantify the potentiation of ATP-evoked currents by MRS2219.
Materials:
-
Xenopus laevis oocytes
-
cRNA for the P2X1 receptor
-
MRS2219
-
Adenosine triphosphate (ATP)
-
Collagenase solution
-
Barth's solution (88 mM NaCl, 1 mM KCl, 2.4 mM NaHCO3, 10 mM HEPES, 0.82 mM MgSO4, 0.33 mM Ca(NO3)2, 0.41 mM CaCl2, pH 7.5)
-
Recording solution (e.g., 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5)
-
Microinjection and TEVC setup
Procedure:
-
Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.
-
cRNA Injection: Inject oocytes with cRNA encoding the P2X1 receptor and incubate for 2-4 days to allow for receptor expression.
-
TEVC Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two electrodes and clamp the membrane potential at -60 mV.
-
Establish a stable baseline current.
-
Apply a submaximal concentration of ATP (e.g., EC10-EC20) to elicit a control inward current.
-
Wash out the ATP and allow the current to return to baseline.
-
Pre-incubate the oocyte with varying concentrations of MRS2219 for a defined period (e.g., 1-5 minutes).
-
Co-apply the same submaximal concentration of ATP with MRS2219 and record the potentiated inward current.
-
Wash out both compounds.
-
-
Data Analysis:
-
Measure the peak amplitude of the ATP-evoked current in the absence and presence of MRS2219.
-
Calculate the percentage potentiation for each concentration of MRS2219.
-
To determine the effect on ATP potency, generate ATP concentration-response curves in the absence and presence of a fixed concentration of MRS2219 and compare the EC50 values.
-
Intracellular Calcium Mobilization Assay
This protocol describes a fluorescence-based assay to measure the potentiation of ATP-induced intracellular calcium increase by MRS2219 in a cell line expressing the P2X1 receptor.
Materials:
-
HEK293 or other suitable cells stably or transiently expressing the P2X1 receptor
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
MRS2219
-
Adenosine triphosphate (ATP)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with automated liquid handling
Procedure:
-
Cell Plating: Seed the P2X1-expressing cells into 96-well plates and grow to confluence.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate in the dark at 37°C for 30-60 minutes.
-
Wash the cells with HBSS to remove excess dye.
-
-
Assay Performance:
-
Place the plate in the fluorescence plate reader and set the appropriate excitation and emission wavelengths.
-
Record a baseline fluorescence reading.
-
Add varying concentrations of MRS2219 to the wells and incubate for a short period.
-
Inject a submaximal concentration of ATP and immediately begin recording the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Calculate the percentage potentiation of the ATP-induced calcium response by MRS2219.
-
Generate concentration-response curves for MRS2219 to determine its EC50 for potentiation.
-
Signaling Pathways and Visualizations
Activation of the P2X1 receptor, a ligand-gated ion channel, by ATP leads to the influx of extracellular cations, primarily Na+ and Ca2+. The resulting increase in intracellular Ca2+ concentration is a key initiating event for downstream signaling cascades. This influx can lead to various cellular responses, including smooth muscle contraction and platelet aggregation. The potentiation by MRS2219 enhances this initial Ca2+ signal. One of the potential downstream pathways activated by P2X1 receptor-mediated calcium entry is the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.
References
Methodological & Application
Application Notes and Protocols for Calcium Imaging Assays Using Mrs 2219
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mrs 2219 is a valuable pharmacological tool for studying the P2X1 receptor, a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP). As a selective positive allosteric modulator, this compound potentiates the response of the P2X1 receptor to ATP, making it an excellent compound for investigating the physiological and pathological roles of this receptor.[1][2] Calcium imaging assays are a powerful method to study the function of ion channels like the P2X1 receptor, which is permeable to cations including Ca²⁺.[3] This document provides detailed application notes and a comprehensive protocol for utilizing this compound in calcium imaging assays to study P2X1 receptor activity.
The P2X1 receptor is a trimeric, non-selective cation channel that opens in response to ATP binding, leading to the influx of Na⁺ and Ca²⁺.[3][4] This influx of cations depolarizes the cell membrane and directly increases the intracellular calcium concentration ([Ca²⁺]i). The resulting elevation in [Ca²⁺]i can trigger a variety of downstream cellular responses. In some cell types, this initial calcium influx can be further amplified by calcium-induced calcium release (CICR) from intracellular stores such as the endoplasmic reticulum.
P2X1 Receptor Signaling Pathway
Activation of the P2X1 receptor by ATP initiates a rapid influx of extracellular calcium, which serves as a critical second messenger in cellular signaling. This can be potentiated by this compound. The subsequent increase in cytosolic calcium can then activate a cascade of downstream signaling events.
References
Application Notes and Protocols for Studying Platelet Aggregation with MRS P2Y Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for utilizing MRS compounds, a class of potent and selective P2Y receptor antagonists, in the study of platelet aggregation. Adenosine diphosphate (ADP) is a key agonist in platelet activation and aggregation, exerting its effects through two G-protein coupled receptors: P2Y1 and P2Y12.[1][2] The P2Y1 receptor, coupled to Gq, mediates platelet shape change and initial, reversible aggregation through an increase in intracellular calcium.[1][3][4] The P2Y12 receptor, coupled to Gi, is responsible for sustained aggregation and secretion. Selective antagonists for these receptors are invaluable tools for dissecting the signaling pathways of platelet activation and for the development of novel antiplatelet therapies.
This guide focuses on MRS2179, a well-characterized P2Y1 receptor antagonist, and related MRS compounds, providing the necessary information to design and execute robust in vitro platelet aggregation assays.
Mechanism of Action of MRS P2Y1 Receptor Antagonists
MRS2179 and its analogs are competitive antagonists of the P2Y1 receptor. By binding to the P2Y1 receptor, these compounds prevent ADP from initiating the downstream signaling cascade that leads to platelet shape change and the initial phase of aggregation. Specifically, MRS2179 has been shown to inhibit ADP-induced increases in intracellular Ca2+ without affecting the P2Y12-mediated inhibition of adenylyl cyclase. This selectivity makes MRS compounds excellent tools for isolating the P2Y1-mediated component of platelet activation. Recent studies have also suggested that MRS2179 acts as an inverse agonist, reducing the constitutive activity of the P2Y1 receptor.
Quantitative Data: Potency of MRS Compounds
The following table summarizes the inhibitory potency of various MRS compounds on ADP-induced platelet aggregation. This data is essential for selecting the appropriate antagonist and concentration range for your experiments.
| Compound | Target Receptor | Agonist Used | IC50 / pIC50 | Species | Reference |
| MRS2179 | P2Y1 | ADP | pIC50: 5.51 ± 0.17 | Human | |
| 2MeSADP | pIC50: 5.34 ± 0.12 | Dog | |||
| 2MeSADP | pIC50: 5.34 ± 0.24 | Cat | |||
| MRS2500 | P2Y1 | ADP (10 µM) | IC50: 0.95 nM | Human | |
| MRS2298 | P2Y1 | ADP (10 µM) | IC50: 62.8 nM | Human | |
| MRS2496 | P2Y1 | ADP (10 µM) | IC50: 1.5 µM | Human |
Note: An effective concentration of 20µM MRS2179 has been shown to completely inhibit or enhance disaggregation in ADP-induced human platelet aggregation.
Experimental Protocols
Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Washed Platelets
High-quality platelet preparation is critical for reliable aggregation studies.
Materials:
-
Whole blood from healthy, medication-free donors.
-
Anticoagulant: 3.2% or 3.8% sodium citrate.
-
Phosphate-buffered saline (PBS).
-
Prostaglandin I2 (PGI2) or apyrase (optional, to prevent premature platelet activation).
-
Bovine serum albumin (BSA).
-
Tyrode's buffer.
Procedure for Platelet-Rich Plasma (PRP):
-
Collect whole blood into tubes containing sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature with the brake off.
-
Carefully aspirate the upper, straw-colored layer, which is the PRP, and transfer it to a new tube.
-
The remaining packed red and white blood cells can be centrifuged at a higher speed (e.g., 1500-2000 x g) for 10-15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference in the aggregometer.
Procedure for Washed Platelets:
-
To the collected PRP, add an anti-platelet agent like PGI2 (final concentration ~1 µM) to prevent activation during washing steps.
-
Centrifuge the PRP at a higher speed (e.g., 800-1000 x g) for 10-15 minutes to pellet the platelets.
-
Discard the supernatant and gently resuspend the platelet pellet in a washing buffer (e.g., Tyrode's buffer with BSA and PGI2).
-
Repeat the centrifugation and washing step at least once more.
-
Finally, resuspend the washed platelet pellet in a suitable buffer (e.g., Tyrode's buffer with BSA) to the desired platelet concentration.
Protocol 2: Light Transmission Aggregometry (LTA)
LTA is the gold standard for monitoring platelet aggregation in vitro.
Materials:
-
Platelet-Rich Plasma (PRP) or washed platelets.
-
Platelet-Poor Plasma (PPP) as a reference.
-
MRS compound (e.g., MRS2179) stock solution.
-
ADP stock solution.
-
Aggregometer and cuvettes with stir bars.
Procedure:
-
Pre-warm the aggregometer to 37°C.
-
Pipette a defined volume of PRP or washed platelet suspension into the aggregometer cuvettes containing a stir bar. Allow the platelets to equilibrate for at least 5 minutes.
-
Set the baseline (0% aggregation) with the platelet suspension and the 100% aggregation level with PPP.
-
Add the desired concentration of the MRS compound or vehicle control to the platelet suspension and incubate for a specified time (e.g., 1-5 minutes) with stirring (typically 900-1200 rpm).
-
Initiate platelet aggregation by adding a specific concentration of ADP (e.g., 5-20 µM).
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) to monitor the aggregation process.
-
The percentage of aggregation is calculated from the change in light transmission. The inhibitory effect of the MRS compound is determined by comparing the aggregation in its presence to the vehicle control.
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: Signaling pathway of ADP-induced platelet aggregation and the inhibitory action of MRS2179.
Caption: General experimental workflow for studying platelet aggregation using LTA.
Conclusion
The MRS family of P2Y1 receptor antagonists, particularly MRS2179, are indispensable tools for the detailed investigation of platelet function. By selectively blocking the P2Y1 receptor, these compounds allow for the precise dissection of the signaling events that govern platelet aggregation. The protocols and data presented in this document provide a solid foundation for researchers to incorporate these valuable pharmacological agents into their studies of hemostasis, thrombosis, and the development of novel antithrombotic drugs.
References
- 1. Platelet Aggregation - Platelet-Vessel Wall Interactions in Hemostasis and Thrombosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Unraveling the Mechanism of Platelet Aggregation Suppression by Monoterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MRS 2219 in Neuroinflammation Studies
Audience: Researchers, scientists, and drug development professionals.
Application Notes
Introduction to MRS 2219 and the P2Y13 Receptor
This compound is a selective antagonist of the P2Y13 receptor, a G protein-coupled receptor (GPCR) primarily activated by extracellular adenosine diphosphate (ADP).[1] In the central nervous system (CNS), the P2Y13 receptor is predominantly expressed on microglia, the brain's resident immune cells.[2] This localization positions the P2Y13 receptor as a key player in modulating neuroinflammatory processes. Its upregulation has been noted in pathological states such as demyelination and neuropathic pain, suggesting a significant role in CNS disorders.[2]
Mechanism of Action in Neuroinflammation
The P2Y13 receptor is coupled to the Gi alpha subunit, and its activation typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. However, its role in neuroinflammation is more complex, involving multiple signaling cascades that influence microglial function:
-
Microglial Activation and Morphology: P2Y13 receptors are involved in regulating the structural complexity and surveillance functions of microglia.[2] By antagonizing this receptor with this compound, researchers can investigate the baseline physiological roles of ADP-mediated signaling in maintaining microglial homeostasis.
-
Cytokine and Alarmin Release: Studies have implicated the P2Y13 receptor in the release of pro-inflammatory cytokines and damage-associated molecular patterns (DAMPs), also known as alarmins, such as High-Mobility Group Box 1 (HMGB1) and Interleukin-33 (IL-33).[2] this compound (and its analogue MRS2211) has been shown to attenuate the release of these molecules, making it a valuable tool for studying the initial triggers of the neuroinflammatory cascade.
-
Neuroprotective Signaling Pathways: P2Y13 receptor activation can trigger pro-survival and neuroprotective pathways, including the PI3K/Akt/GSK3 and ERK1/2 signaling cascades. These pathways regulate the expression of genes associated with anti-apoptotic functions and cellular homeostasis. Using this compound allows for the dissection of these protective roles versus the receptor's pro-inflammatory activities.
Applications in Research
This compound is utilized in both in vitro and in vivo models to:
-
Elucidate the specific contribution of P2Y13 receptor signaling in neuroinflammatory and neurodegenerative disease models.
-
Differentiate the functions of P2Y13 from other ADP-sensitive P2Y receptors, such as P2Y1 and P2Y12, which are also expressed on microglia.
-
Investigate the therapeutic potential of targeting the P2Y13 receptor to mitigate detrimental neuroinflammatory responses.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and its related analogue, MRS2211, as documented in neuroinflammation and related inflammation studies.
Table 1: In Vitro Effects of P2Y13 Receptor Antagonism
| Cell Type | Agonist Used | Antagonist / Concentration | Measured Effect | Result | Reference |
| Cultured Neural Stem Cells | 2MeSADP (10 µM) | MRS2211 (10 µM) | Intracellular Calcium Increase | Antagonist-sensitive increase, confirming P2Y13 activity. | |
| Human Airway Epithelial Cells | House Dust Mite Extract | MRS2211 | IL-33 and HMGB1 Translocation | Attenuated translocation from nucleus to cytoplasm. | |
| Human Airway Epithelial Cells | House Dust Mite Extract | MRS2211 | HMGB1 Release | Attenuated extracellular release. | |
| Cerebellar Granule Neurons | 2MeSADP | MRS2211 | DUSP2 Gene Expression | Expression was abolished by the antagonist. |
Table 2: In Vivo Effects of P2Y13 Receptor Antagonism
| Animal Model | Treatment | Measured Effect | Result | Reference |
| Murine Model of Asthma | MRS2211 | IL-33 and HMGB1 Lung Concentrations | Reduced concentrations of alarmins. | |
| Murine Model of Asthma | MRS2211 | Inflammatory Cell Infiltration | Reduced infiltration into the airways. |
Experimental Protocols
Protocol 1: In Vitro Microglial Activation Assay
This protocol describes a method to assess the effect of this compound on ADP-mediated cytokine release from primary microglia or a microglial cell line (e.g., BV-2).
Materials:
-
Primary microglia or BV-2 cells
-
DMEM/F-12 medium with 10% FBS, 1% Penicillin-Streptomycin
-
ADP (agonist)
-
This compound (antagonist)
-
Lipopolysaccharide (LPS) (pro-inflammatory stimulus)
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
Cell culture plates (96-well or 24-well)
Procedure:
-
Cell Seeding: Plate microglia at a density of 5 x 10⁴ cells/well in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with a serum-free medium. Pre-incubate the cells with this compound (e.g., 1 µM, 10 µM) or vehicle control for 1 hour.
-
Stimulation: Add the P2Y13 agonist ADP (e.g., 10 µM) to the designated wells. In parallel, a set of wells can be stimulated with LPS (100 ng/mL) as a positive control for inflammation.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 10 minutes to pellet any detached cells. Collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α, IL-1β, and IL-6 in the supernatants using the appropriate ELISA kits, following the manufacturer’s instructions.
-
Data Analysis: Normalize cytokine concentrations to the vehicle control. Use statistical tests (e.g., ANOVA) to determine the significance of the inhibitory effect of this compound.
Protocol 2: In Vivo LPS-Induced Neuroinflammation Model
This protocol details the use of this compound in a mouse model of acute neuroinflammation induced by LPS.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline solution
-
Anesthesia (e.g., isoflurane)
-
Tools for intraperitoneal (i.p.) injection
-
Tissue homogenization buffer and equipment
-
Immunohistochemistry reagents (Iba1 antibody for microglia)
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Drug Administration: Dissolve this compound in a suitable vehicle (e.g., saline with 0.5% DMSO). Administer this compound (e.g., 1-10 mg/kg) or vehicle via i.p. injection.
-
Induction of Neuroinflammation: After 60 minutes, induce neuroinflammation by administering LPS (e.g., 1 mg/kg, i.p.).
-
Monitoring: Monitor the animals for signs of sickness behavior (e.g., lethargy, piloerection).
-
Tissue Collection: At a designated time point (e.g., 24 hours post-LPS injection), euthanize the mice via an approved method and perfuse transcardially with ice-cold PBS followed by 4% paraformaldehyde (PFA).
-
Brain Extraction: Carefully extract the brains. Post-fix the brains in 4% PFA overnight, then transfer to a 30% sucrose solution for cryoprotection.
-
Immunohistochemistry: Section the brains using a cryostat. Perform immunohistochemical staining for the microglial marker Iba1 to assess microglial activation (e.g., changes in morphology from ramified to amoeboid, and increased cell density).
-
Image Analysis: Capture images of relevant brain regions (e.g., hippocampus, cortex) using a microscope. Quantify microglial activation by measuring the area of Iba1 immunoreactivity or by cell counting.
-
Data Analysis: Compare the extent of microglial activation between the vehicle-treated group and the this compound-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizations
Caption: P2Y13 receptor signaling pathway and point of inhibition by this compound.
References
experimental protocol for dissolving Mrs 2219
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS 2219 is a pyridoxal phosphate derivative that acts as a modulator of purinergic receptors. It has been identified as a selective antagonist of the P2Y1 receptor and a potentiator of P2X1 receptor-mediated responses. These receptors are implicated in a variety of physiological processes, including platelet aggregation, smooth muscle contraction, and neurotransmission, making this compound a valuable tool for research in these areas and a potential lead compound in drug development.
This document provides a detailed protocol for the dissolution of this compound, summarizes its key quantitative data, and presents its role in relevant signaling pathways and a typical experimental workflow.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound.
| Parameter | Value | Source |
| Molecular Weight | 231.14 g/mol | Multiple Suppliers |
| Solubility | < 23.11 mg/mL in 1 eq. NaOH | APExBIO, MyBioSource |
| Soluble to 100 mM in 1 eq. NaOH | R&D Systems | |
| Purity | ≥98% | Multiple Suppliers |
| Appearance | White to off-white solid | General Product Information |
Experimental Protocols
Preparation of 1N Sodium Hydroxide (NaOH) Solution
A 1N NaOH solution is required for dissolving this compound.
Materials:
-
Sodium hydroxide (NaOH) pellets
-
Distilled or deionized water
-
Volumetric flask (e.g., 100 mL or 1 L)
-
Weighing scale
-
Beaker
-
Stir bar and stir plate
-
Appropriate personal protective equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
To prepare 1 L of 1N NaOH, accurately weigh 40.0 g of NaOH pellets. To prepare 100 mL, weigh 4.0 g of NaOH.[1][2][3]
-
Add approximately half of the final desired volume of distilled water to a beaker.
-
Slowly and carefully add the NaOH pellets to the water while stirring continuously. Caution: The dissolution of NaOH is an exothermic reaction and will generate heat.
-
Once the NaOH is completely dissolved, allow the solution to cool to room temperature.
-
Carefully transfer the cooled solution to a volumetric flask of the appropriate size.
-
Add distilled water to the flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Store the 1N NaOH solution in a tightly sealed, properly labeled container at room temperature.
Protocol for Dissolving this compound and Preparation of a Stock Solution
This protocol describes the preparation of a stock solution of this compound.
Materials:
-
This compound powder
-
1N NaOH solution (prepared as described above)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Before opening, briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom of the vial.
-
Determine the desired concentration of the stock solution. For example, to prepare a 10 mM stock solution:
-
Molecular Weight of this compound = 231.14 g/mol
-
Weight of this compound for 1 mL of 10 mM solution = 0.01 mol/L * 231.14 g/mol * 0.001 L = 0.0023114 g = 2.31 mg
-
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of 1N NaOH to achieve the desired concentration.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
For use in cell culture experiments, it is recommended to sterile filter the stock solution through a 0.22 µm syringe filter.
-
Storage: For short-term storage, the solution can be kept at 4°C. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. Some sources suggest that solutions can be stored at -80°C for up to 2 years.[4] It is generally advised to use freshly prepared solutions for optimal results.
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound Action
This compound modulates the activity of two types of purinergic receptors: P2X1 and P2Y1. The diagram below illustrates the signaling pathways associated with these receptors and the points of intervention for this compound.
Caption: Signaling pathways of P2X1 and P2Y1 receptors modulated by this compound.
Experimental Workflow: Calcium Mobilization Assay
A common application for this compound is to study its effect on intracellular calcium mobilization in response to purinergic receptor activation. The following diagram outlines a typical experimental workflow for such an assay.
Caption: Workflow for a cell-based calcium mobilization assay.
References
Application Notes and Protocols for MRS 2219 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS 2219 is a selective potentiator of ATP-evoked responses at the rat P2X1 receptor. The P2X1 receptor is a ligand-gated ion channel that plays a crucial role in various physiological processes, including smooth muscle contraction, platelet aggregation, and neurotransmission.[1][2] As a potentiator, this compound enhances the response of the P2X1 receptor to its endogenous agonist, adenosine triphosphate (ATP). This document provides detailed application notes and protocols for the use of this compound in in vitro experiments, aimed at researchers, scientists, and drug development professionals. Given the limited number of published studies citing the use of this compound, the following protocols are based on general principles of in vitro pharmacology for P2X receptor modulators.
Data Presentation
Due to the current lack of extensive published data on this compound in various in vitro models, a comprehensive table of optimal concentrations across different cell lines and assays cannot be provided. The key quantitative value available is its half-maximal effective concentration (EC₅₀).
| Parameter | Value | Species | Source |
| EC₅₀ | 5.9 µM | Rat |
Researchers are strongly encouraged to perform a dose-response analysis for their specific in vitro system to determine the optimal concentration of this compound. A starting concentration range of 0.1 µM to 100 µM is recommended to encompass the EC₅₀ value.
Signaling Pathway
The P2X1 receptor is an ATP-gated cation channel. Upon binding of ATP, the channel opens, leading to an influx of sodium (Na⁺) and calcium (Ca²⁺) ions. This influx causes membrane depolarization and initiates downstream cellular responses. This compound potentiates this response, meaning it increases the receptor's sensitivity to ATP, leading to a greater ion influx for a given concentration of the agonist.
References
Application Notes and Protocols for Cell-Based Assays Using the P2Y1 Receptor Antagonist MRS 2179
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing the selective P2Y1 receptor antagonist, MRS 2179, in common cell-based functional assays. The information provided is intended to guide researchers in studying P2Y1 receptor signaling and in the screening and characterization of P2Y1-targeted compounds.
Introduction to MRS 2179
MRS 2179 (N6-methyl-2’-deoxyadenosine-3’,5’-bisphosphate) is a potent and selective competitive antagonist of the P2Y1 purinergic receptor.[1][2] The P2Y1 receptor is a Gq-protein coupled receptor (GPCR) activated by adenosine diphosphate (ADP).[3] Its activation plays a crucial role in various physiological processes, most notably in platelet aggregation, making it a significant target for the development of anti-thrombotic agents.[1][4]
Upon agonist binding, the P2Y1 receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). MRS 2179 effectively blocks these downstream signaling events by preventing ADP from binding to the P2Y1 receptor.
Quantitative Data Summary
The following tables summarize the quantitative data for MRS 2179 in various in vitro assays. These values provide a comparative overview of its pharmacological profile.
Table 1: Binding Affinity and Potency of MRS 2179
| Parameter | Value | Cell/System | Reference |
| KB | 100 nM | Turkey P2Y1 Receptors | |
| Kd | 109 ± 18 nM | Washed Human Platelets ([33P]MRS2179) | |
| IC50 (PLC activity) | 331 nM | Turkey Erythrocyte Membranes (2-MeSADP-induced) |
Table 2: Selectivity of MRS 2179 for P2Y1 over other Purinergic Receptors
| Receptor Subtype | IC50 | Reference |
| P2X1 | 1.15 µM | |
| P2X3 | 12.9 µM | |
| P2X2, P2X4, P2Y2, P2Y4, P2Y6 | No significant activity at 10 µM |
Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the P2Y1 receptor and the point of inhibition by MRS 2179.
Experimental Protocols
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of ADP-induced intracellular calcium mobilization and its inhibition by MRS 2179 in a cell line expressing the P2Y1 receptor.
Experimental Workflow
Materials:
-
P2Y1-expressing cells (e.g., HEK293 or CHO cells)
-
Cell culture medium
-
96-well black, clear-bottom microplate
-
MRS 2179
-
ADP (or other P2Y1 agonist)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader with automated injection capabilities
Protocol:
-
Cell Plating: Seed P2Y1-expressing cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a humidified CO2 incubator.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye. For Fluo-4 AM, a typical final concentration is 2-5 µM. It is recommended to add Pluronic F-127 (0.02-0.04%) to aid in dye solubilization.
-
Remove the cell culture medium from the wells and add the dye loading buffer.
-
Incubate the plate for 45-60 minutes at 37°C or room temperature, protected from light.
-
-
Washing: Gently wash the cells 2-3 times with pre-warmed HBSS to remove any extracellular dye. After the final wash, leave a suitable volume of HBSS in each well.
-
Antagonist Incubation:
-
Prepare serial dilutions of MRS 2179 in HBSS.
-
Add the desired concentrations of MRS 2179 (or vehicle control) to the wells.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em = 485/525 nm for Fluo-4).
-
Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Using the plate reader's injector, add a pre-determined concentration of ADP (typically a concentration that elicits a submaximal to maximal response, e.g., EC80) to all wells.
-
Immediately begin recording the fluorescence intensity over time (e.g., every 1-2 seconds for 1-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data to the vehicle control response.
-
Plot the normalized response against the logarithm of the MRS 2179 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Platelet Aggregation Assay
This protocol describes the use of light transmission aggregometry (LTA) to measure the inhibitory effect of MRS 2179 on ADP-induced platelet aggregation in human platelet-rich plasma (PRP).
Experimental Workflow
Materials:
-
Freshly drawn human whole blood (anticoagulated with sodium citrate)
-
MRS 2179
-
ADP
-
Saline solution
-
Light Transmission Aggregometer and cuvettes with stir bars
-
Centrifuge
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (supernatant) from the red and white blood cells.
-
Carefully collect the PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes. The PPP is used to set the 100% aggregation baseline.
-
-
Assay Procedure:
-
Pipette PRP into aggregometer cuvettes containing a stir bar.
-
Place the cuvettes in the heating block of the aggregometer (37°C) and allow the PRP to equilibrate for at least 5 minutes.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add various concentrations of MRS 2179 (or vehicle) to the PRP and incubate for a specified time (e.g., 1-5 minutes) with stirring.
-
Add ADP to induce platelet aggregation. A final concentration of 5-10 µM ADP is commonly used.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined from the aggregation curve.
-
Calculate the percentage of inhibition for each concentration of MRS 2179 relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the MRS 2179 concentration to determine the IC50 value.
-
Cyclic AMP (cAMP) Accumulation Assay (Negative Control)
Since the P2Y1 receptor is coupled to Gq and not Gs or Gi, its activation by ADP should not lead to a change in intracellular cAMP levels. This assay can therefore be used as a negative control to demonstrate the selectivity of the signaling pathway.
Experimental Workflow
Materials:
-
P2Y1-expressing cells
-
Cell culture medium
-
Appropriate microplate for the chosen cAMP assay kit
-
MRS 2179
-
ADP
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Forskolin (positive control for Gs activation)
-
Commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
Protocol:
-
Cell Plating: Seed cells in the appropriate microplate according to the cAMP assay kit manufacturer's instructions.
-
Assay Procedure:
-
Pre-treat the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for a specified time to prevent cAMP degradation.
-
Add MRS 2179 or vehicle control and incubate.
-
Stimulate the cells with ADP. In parallel wells, stimulate with a known Gs activator like forskolin as a positive control for the assay's functionality.
-
After the stimulation period, lyse the cells according to the kit's protocol.
-
-
cAMP Detection:
-
Measure the intracellular cAMP levels using the chosen detection method (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Compare the cAMP levels in ADP-stimulated cells to the basal levels. No significant change is expected.
-
The positive control (forskolin) should show a robust increase in cAMP, confirming the assay is working correctly.
-
The results will demonstrate that MRS 2179's mechanism of action is not mediated through the cAMP pathway.
-
References
Application Notes and Protocols for Studying P2X1 Receptor Desensitization Kinetics with Mrs 2219
For Researchers, Scientists, and Drug Development Professionals
Introduction
The P2X1 receptor, a ligand-gated ion channel activated by extracellular ATP, is a key player in various physiological processes, including neurotransmission, platelet aggregation, and smooth muscle contraction. A hallmark of the P2X1 receptor is its rapid activation followed by profound desensitization in the continued presence of its agonist. This desensitization is a critical mechanism for regulating the cellular response to ATP. Understanding the kinetics of P2X1 receptor desensitization is crucial for the development of therapeutic agents targeting this receptor.
Mrs 2219 has been identified as a selective potentiator of ATP-evoked responses at rat P2X1 receptors. While not a direct modulator of desensitization, its ability to enhance the receptor's sensitivity to ATP makes it a valuable tool for investigating the relationship between agonist concentration, receptor activation, and the kinetics of desensitization. These application notes provide a framework for utilizing this compound to study P2X1 receptor desensitization kinetics.
P2X1 Receptor Signaling Pathway
The activation of the P2X1 receptor by ATP leads to the opening of a non-selective cation channel, resulting in the influx of Na+ and Ca2+ and depolarization of the cell membrane. This influx of cations triggers various downstream cellular responses. The receptor then rapidly enters a desensitized state, where the channel closes despite the continued presence of the agonist. Recovery from this desensitized state is a slow process.
Caption: P2X1 receptor signaling pathway illustrating activation, desensitization, and potentiation by this compound.
Quantitative Data
The following tables summarize key quantitative data for P2X1 receptor kinetics and the modulatory effect of this compound.
Table 1: P2X1 Receptor Desensitization Kinetics
| Parameter | Value | Species | Experimental System | Reference |
| ATP EC50 for activation | 0.7 µM | Rat | Xenopus oocytes | [1] |
| ATP K1/2 for desensitization | 3.2 ± 0.1 nM | Rat | Xenopus oocytes | [1] |
| Time constant for recovery from desensitization (τ) | 11.6 ± 1.0 min | Rat | Xenopus oocytes | [1] |
| Desensitization with 100 µM ATP | 90 ± 1% in 10s | Rat | Xenopus oocytes |
Table 2: this compound Activity at P2X1 Receptors
| Parameter | Value | Species | Experimental System | Reference |
| EC50 for potentiation of ATP-evoked responses | 5.9 ± 1.8 µM | Rat | Xenopus oocytes |
Experimental Protocols
The following protocols describe how to study P2X1 receptor desensitization kinetics, with specific sections on incorporating this compound.
Protocol 1: Electrophysiological Measurement of P2X1 Desensitization using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is adapted from studies investigating P2X1 receptor kinetics.
1. Oocyte Preparation and Receptor Expression:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject oocytes with cRNA encoding the P2X1 receptor.
-
Incubate oocytes for 2-5 days at 18°C in Barth's solution.
2. Two-Electrode Voltage Clamp (TEVC) Recordings:
-
Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution (e.g., 115 mM NaCl, 2.5 mM KCl, 1.8 mM CaCl2, 10 mM HEPES, pH 7.2).
-
Impale the oocyte with two microelectrodes (0.5-2 MΩ) filled with 3 M KCl.
-
Clamp the membrane potential at a holding potential of -60 mV.
3. Measurement of Desensitization:
-
To measure the rate and extent of desensitization, apply a saturating concentration of ATP (e.g., 10 µM) for a prolonged period (e.g., 10-30 seconds).
-
Record the current response. Desensitization is observed as a decay of the current from its peak value.
-
The extent of desensitization can be calculated as: (1 - (I_ss / I_peak)) * 100%, where I_peak is the peak current and I_ss is the steady-state current at the end of the ATP application.
-
The rate of desensitization can be determined by fitting the decay phase of the current to a single or double exponential function to obtain the time constant(s) (τ).
4. Measurement of Recovery from Desensitization:
-
Apply a conditioning pulse of ATP (e.g., 10 µM for 10 seconds) to induce desensitization.
-
Wash out the ATP with Ringer's solution for varying periods (e.g., 30 seconds to 15 minutes).
-
Apply a second test pulse of ATP (e.g., 10 µM for 2 seconds) and measure the peak current.
-
Plot the peak current of the test pulse as a percentage of the conditioning pulse peak current against the recovery time.
-
Fit the data to a single exponential function to determine the time constant of recovery (τ).
5. Investigating the Effect of this compound:
-
To study the effect of this compound on desensitization, pre-incubate the oocyte with a known concentration of this compound (e.g., 1-10 µM) for 1-2 minutes before the application of ATP.
-
Co-apply this compound with ATP.
-
Compare the extent and rate of desensitization, as well as the recovery kinetics, in the presence and absence of this compound.
-
By potentiating the receptor, this compound may allow for the study of desensitization at lower, more physiological ATP concentrations.
Caption: Workflow for studying P2X1 receptor desensitization using TEVC.
Protocol 2: Calcium Imaging to Assess P2X1 Desensitization in Cultured Cells
This protocol provides an alternative method to electrophysiology for studying P2X1 receptor function.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293, CHO) in appropriate media.
-
Transiently or stably transfect the cells with a plasmid encoding the P2X1 receptor.
2. Calcium Indicator Loading:
-
Plate the P2X1-expressing cells in a 96-well plate or on glass coverslips.
-
Load the cells with a fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions.
3. Measurement of Calcium Influx and Desensitization:
-
Place the plate or coverslip on the stage of a fluorescence microscope or in a fluorescence plate reader.
-
Establish a baseline fluorescence reading in a physiological salt solution.
-
Apply ATP to the cells and record the change in fluorescence intensity, which corresponds to an increase in intracellular calcium.
-
To observe desensitization, continuously perfuse the cells with ATP and monitor the decline in the fluorescence signal from its peak.
4. Investigating the Effect of this compound:
-
Pre-incubate the cells with this compound before ATP application.
-
Compare the peak calcium response and the rate of signal decay in the presence and absence of the potentiator.
-
The potentiation by this compound should result in a larger calcium signal or a response at a lower ATP concentration.
Expected Results and Interpretation
-
P2X1 Desensitization: Application of ATP will induce a rapid increase in current or calcium signal, followed by a rapid decay, even with continuous ATP presence. The recovery from desensitization will be slow, taking several minutes.
-
Effect of this compound:
-
Potentiation: In the presence of this compound, the ATP concentration-response curve should shift to the left, indicating a lower EC50 for ATP. The maximal response to a sub-saturating concentration of ATP should be increased.
-
Effect on Desensitization: It is hypothesized that by increasing the apparent affinity of the receptor for ATP, this compound might:
-
Increase the rate of entry into the desensitized state at a given sub-maximal ATP concentration.
-
Have no direct effect on the maximal rate of desensitization observed with saturating ATP concentrations.
-
Potentially alter the recovery kinetics from desensitization.
-
-
Investigating these possibilities will provide valuable insights into the allosteric modulation of P2X1 receptor kinetics.
Conclusion
This compound, as a selective potentiator of the P2X1 receptor, offers a unique pharmacological tool to dissect the mechanisms of receptor activation and desensitization. The protocols outlined here provide a foundation for researchers to explore the intricate kinetics of the P2X1 receptor and how they are modulated. Such studies are essential for advancing our understanding of purinergic signaling and for the development of novel therapeutics targeting the P2X1 receptor.
References
Troubleshooting & Optimization
stability of Mrs 2219 in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of MRS 2219 in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic organic compound with the chemical name (R)-3,9-dihydroxy-8-methyl-1,5-dihydro-[1][2][3]dioxaphosphepino[5,6-c]pyridine 3-oxide. It functions as a selective potentiator of ATP-evoked responses at rat P2X₁ receptors, with an EC₅₀ of 5.9 μM.[4][5] P2X₁ receptors are ATP-gated cation channels, and their activation leads to an influx of calcium and sodium ions into the cell, triggering various physiological responses.
Q2: What is the expected stability of this compound in aqueous solutions?
Studies on related compounds, such as pyridoxal 5'-phosphate (PLP), indicate that the phosphate group can impact stability. For instance, at pH 7, pyridoxal phosphate has been reported to be less stable than pyridoxal. Additionally, aqueous solutions of PLP are known to be sensitive to light, with degradation observed after just 4 hours of light exposure. Therefore, it is reasonable to hypothesize that this compound may also exhibit sensitivity to pH, temperature, and light.
Q3: How should I prepare and store aqueous solutions of this compound?
Given the potential for degradation, it is recommended to prepare fresh solutions of this compound for each experiment. If storage is necessary, solutions should be kept at -20°C or lower. Based on data for similar compounds, it is crucial to protect solutions from light by using amber vials or wrapping containers in aluminum foil. For dissolving this compound, which is a white solid, some suppliers suggest using 1 equivalent of NaOH, indicating that it is more soluble under slightly alkaline conditions. However, the stability at alkaline pH should be carefully evaluated.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected experimental results. | Degradation of this compound in aqueous solution. | • Prepare fresh solutions of this compound immediately before each experiment. • If using a stock solution, verify its integrity by performing a concentration check using a validated analytical method (e.g., HPLC-UV). • Ensure the pH of your experimental buffer is within a stable range for this compound (preliminary stability studies are recommended). • Protect all solutions containing this compound from light at all times. |
| Precipitation of this compound in the experimental medium. | Low aqueous solubility at the working concentration or pH. | • Confirm the solubility of this compound in your specific buffer system. • Consider using a co-solvent, but first verify its compatibility with your experimental model and its potential impact on this compound stability. • Adjust the pH of the solution, keeping in mind that this may affect stability. |
| Gradual loss of activity of a stock solution over time. | Hydrolysis or photodegradation of this compound. | • Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. • Store aliquots at -80°C for long-term storage. • Always store solutions in light-protected containers. |
Quantitative Data
As specific quantitative stability data for this compound is not publicly available, the following table provides an illustrative example of how such data might be presented. This hypothetical data is based on the expected behavior of a pyridoxal derivative with a cyclic phosphate ester and should be confirmed by experimental studies.
Table 1: Illustrative Stability of this compound (1 mg/mL) in Aqueous Buffers at Different Temperatures (Protected from Light)
| Buffer (pH) | Temperature | % Remaining after 24 hours | % Remaining after 7 days |
| pH 5.0 (Acetate) | 4°C | 98% | 92% |
| 25°C | 95% | 80% | |
| pH 7.4 (Phosphate) | 4°C | 95% | 85% |
| 25°C | 88% | 65% | |
| pH 9.0 (Tris) | 4°C | 90% | 75% |
| 25°C | 75% | 40% |
Table 2: Illustrative Photostability of this compound (1 mg/mL) in pH 7.4 Buffer at 25°C
| Condition | % Remaining after 4 hours | % Remaining after 8 hours |
| Exposed to Ambient Light | 85% | 70% |
| Protected from Light | 99% | 98% |
Experimental Protocols
Protocol: Determination of this compound Stability in Aqueous Solution using HPLC-UV
This protocol outlines a method to assess the stability of this compound under various conditions (e.g., different pH, temperature, and light exposure).
1. Materials and Reagents:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphate buffer salts, acetate buffer salts, and other buffers as required
-
Phosphoric acid and sodium hydroxide for pH adjustment
-
Calibrated pH meter
-
HPLC system with a UV detector and a C18 reverse-phase column
2. Preparation of Solutions:
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh this compound and dissolve it in a suitable solvent (e.g., 1 eq. NaOH, then dilute with water). Protect from light.
-
Buffer Solutions: Prepare a range of aqueous buffers (e.g., pH 4, 5, 6, 7, 7.4, 8, 9).
-
Test Solutions: Dilute the this compound stock solution with each buffer to the final test concentration (e.g., 100 µg/mL).
3. Stability Study Conditions:
-
Temperature: Store aliquots of each test solution at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Light Exposure: For photostability testing, expose one set of samples to a controlled light source while keeping a parallel set in the dark.
-
Time Points: Collect samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours, and 7 days).
4. HPLC Analysis:
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: e.g., 1.0 mL/min
-
Column Temperature: e.g., 30°C
-
Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound (likely around 280 nm or 310 nm based on the pyridoxal structure).
-
Injection Volume: e.g., 10 µL
5. Data Analysis:
-
Create a calibration curve using freshly prepared standards of this compound.
-
Quantify the concentration of this compound in each sample at each time point.
-
Calculate the percentage of this compound remaining relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
Visualizations
Caption: P2X₁ Receptor Signaling Pathway.
Caption: Experimental Workflow for Stability Testing.
References
- 1. Effect of phosphate on stability of pyridoxal in the presence of lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. Structural insights into the human P2X1 receptor and ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
preventing off-target effects of Mrs 2219 in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of MRS 2219 in experiments, with a focus on preventing and troubleshooting off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a selective positive allosteric modulator (potentiator) of the P2X1 receptor, which is an ATP-gated ion channel.[1] Its primary mechanism of action is to enhance the response of the P2X1 receptor to its endogenous agonist, adenosine triphosphate (ATP).[1][2] This potentiation leads to an increased influx of cations, primarily Ca²⁺ and Na⁺, upon receptor activation.[3]
Q2: What is the known potency of this compound?
A2: this compound has been reported to potentiate ATP-evoked responses at rat P2X1 receptors with an EC₅₀ value of 5.9 ± 1.8 μM.[2]
Q3: What is the known off-target profile of this compound?
A3: Based on available data, this compound appears to be a relatively selective compound. It has been shown to be inactive as either an agonist or antagonist at several P2Y receptor subtypes (P2Y₁, P2Y₂, P2Y₄, and P2Y₆) and showed no measurable affinity at adenosine A₁, A₂A, or A₃ receptors at a concentration of 100 μM. However, a comprehensive screening against a broad panel of receptors, ion channels, and enzymes has not been widely published. Therefore, it is crucial to perform appropriate control experiments to rule out potential off-target effects in your specific experimental system.
Q4: In which research areas is this compound commonly used?
A4: Given that P2X1 receptors are primarily expressed in smooth muscle and platelets, this compound is a valuable tool for studying physiological processes such as smooth muscle contraction, platelet aggregation, and thrombosis.
Troubleshooting Guide
Issue 1: I am observing a response with this compound alone, without the addition of ATP.
-
Potential Cause:
-
Endogenous ATP: Your cells may be releasing ATP, which is then potentiated by this compound.
-
Off-target agonistic activity: At high concentrations, this compound might have weak agonistic activity at an unknown off-target receptor in your system.
-
-
Troubleshooting Steps:
-
ATP Scavenging: Include an ATP-scavenging enzyme, such as apyrase, in your experimental buffer to degrade any endogenously released ATP.
-
Concentration-Response Curve: Perform a concentration-response curve of this compound alone to determine if it elicits a response and at what threshold.
-
P2X1 Antagonist: Pre-incubate your cells with a selective P2X1 receptor antagonist (e.g., NF449) before adding this compound. If the response is blocked, it is likely mediated by endogenous ATP acting on P2X1 receptors.
-
Issue 2: The potentiation effect of this compound is inconsistent or not reproducible.
-
Potential Cause:
-
ATP Concentration: The degree of potentiation by this compound is dependent on the concentration of ATP. Variability in the effective ATP concentration will lead to inconsistent results.
-
Receptor Desensitization: P2X1 receptors are known to desensitize rapidly upon prolonged exposure to ATP.
-
Compound Stability: The stability of this compound in your experimental buffer may be a factor.
-
-
Troubleshooting Steps:
-
Use a Stable ATP Analog: Consider using a slowly desensitizing P2X1 receptor agonist, such as α,β-methylene ATP, to obtain more stable responses.
-
Control Agonist Application: Use a rapid perfusion system to ensure precise and reproducible application of ATP or its analogs.
-
Optimize Incubation Times: Keep incubation times with both ATP and this compound consistent across experiments.
-
Freshly Prepare Solutions: Prepare fresh solutions of this compound for each experiment.
-
Issue 3: I suspect an off-target effect of this compound in my experiment.
-
Potential Cause:
-
This compound may be interacting with other receptors or ion channels in your cellular system, especially at higher concentrations.
-
-
Troubleshooting Steps:
-
Use a P2X1 Knockout/Knockdown System: The most definitive control is to use a cell line or animal model that does not express the P2X1 receptor. If the effect of this compound persists in this system, it is an off-target effect.
-
Pharmacological Blockade: Use a selective P2X1 antagonist. If the antagonist blocks the effect of ATP potentiation but not the suspected off-target effect, this confirms the latter is independent of P2X1.
-
Broad-Spectrum Antagonist Screening: If you have a hypothesis about the potential off-target, use a selective antagonist for that target to see if it blocks the effect of this compound.
-
Quantitative Data Summary
| Compound | Target | Action | Potency (EC₅₀/IC₅₀) | Selectivity |
| This compound | Rat P2X1 Receptor | Potentiator | 5.9 ± 1.8 μM | Inactive at P2Y₁, P2Y₂, P2Y₄, P2Y₆, and Adenosine A₁, A₂A, A₃ receptors at 100 μM. |
| Hypothetical Off-Target X | Receptor Y | Weak Antagonist | * > 50 μM | Illustrative data for a potential off-target screening result. |
| Hypothetical Off-Target Z | Ion Channel W | No significant activity | > 100 μM* | Illustrative data for a potential off-target screening result. |
Experimental Protocols
Protocol: Validating P2X1 Potentiation by this compound using a Calcium Flux Assay
This protocol describes how to measure the potentiation of ATP-induced intracellular calcium increase by this compound in a cell line expressing the P2X1 receptor.
1. Cell Preparation:
- Culture HEK293 cells stably expressing the human P2X1 receptor in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and a selection antibiotic (e.g., G418).
- Seed cells in a 96-well black, clear-bottom plate at a density of 50,000 cells per well and allow them to adhere overnight.
2. Reagent Preparation:
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Calcium Indicator Loading Buffer: Prepare a solution of a calcium-sensitive dye (e.g., Fluo-4 AM) in Assay Buffer according to the manufacturer's instructions.
- ATP Stock Solution: Prepare a 10 mM stock solution of ATP in Assay Buffer.
- This compound Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
3. Assay Procedure:
- Remove the culture medium from the wells.
- Wash the cells once with 100 μL of Assay Buffer.
- Add 100 μL of Calcium Indicator Loading Buffer to each well and incubate for 60 minutes at 37°C.
- Wash the cells twice with 100 μL of Assay Buffer to remove excess dye.
- Add 80 μL of Assay Buffer to each well.
- Prepare serial dilutions of this compound in Assay Buffer. Add 10 μL of the this compound dilutions to the respective wells and incubate for 10-15 minutes.
- Prepare a solution of ATP in Assay Buffer at a concentration that elicits a submaximal response (e.g., EC₂₀).
- Place the plate in a fluorescence plate reader capable of kinetic reads.
- Set the plate reader to record fluorescence (e.g., Ex/Em = 485/525 nm for Fluo-4) every second for a total of 120 seconds.
- After a 10-second baseline reading, inject 10 μL of the ATP solution into each well.
4. Data Analysis:
- For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after ATP addition.
- Normalize the data by expressing the response in the presence of this compound as a percentage of the response to ATP alone.
- Plot the percentage potentiation against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ of potentiation.
Visualizations
Caption: P2X1 Receptor Signaling Pathway.
References
Navigating P2Y13 Receptor Agonist Experiments: A Troubleshooting Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected results during experiments with P2Y13 receptor agonists, such as Mrs 2219. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a weaker than expected response with my P2Y13 agonist?
A1: Several factors can contribute to a diminished response. The P2Y13 receptor is known for its complex signaling and expression patterns.[1][2] Consider the following possibilities:
-
Low Receptor Expression: The P2Y13 receptor may be poorly expressed or not efficiently trafficked to the cell surface in your chosen cell line.[2]
-
Suboptimal Assay Conditions: The choice of assay can significantly impact the observed potency and efficacy of an agonist. For instance, immediate signaling events like calcium mobilization might yield different results compared to downstream functional outcomes such as cAMP inhibition.[3]
-
Agonist Degradation: Ensure the stability of your agonist in the experimental medium and timeframe.
-
Cell Line Variability: Different cell lines, even of the same type, can exhibit significant variations in receptor expression and signaling pathway components.
Q2: My results with a P2Y13 agonist are inconsistent across different experiments. What could be the cause?
A2: Inconsistent results often stem from subtle variations in experimental procedures. Key areas to scrutinize include:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression can change over time in culture.
-
Reagent Quality: Ensure the consistency and quality of all reagents, including the agonist, media, and assay components.
-
Handling of Cells: Variations in cell handling, such as during centrifugation, can lead to the release of endogenous nucleotides like ATP and ADP, which can interfere with the assay.[4]
Q3: I am seeing off-target effects that I cannot attribute to P2Y13 activation. What is happening?
A3: Off-target effects can be a significant issue. The P2Y13 receptor shares structural homology with other P2Y receptors, particularly P2Y12. It's crucial to:
-
Use Selective Antagonists: Employ well-characterized and selective P2Y13 antagonists to confirm that the observed effect is indeed mediated by this receptor. Be aware that some commonly used antagonists may have off-target effects themselves.
-
Profile Against Other Receptors: If possible, test your agonist against other closely related P2Y receptors to determine its selectivity profile.
Troubleshooting Specific Issues
| Observed Problem | Potential Cause | Recommended Action |
| No response or very low signal | Low or absent P2Y13 receptor expression in the chosen cell line. | 1. Verify P2Y13 expression via qPCR or Western blot.2. Consider using a cell line known to endogenously express P2Y13 or a heterologous expression system.3. Optimize transfection efficiency if using a heterologous system. |
| Poor cell surface expression of the receptor. | 1. Attempt to enhance cell surface expression, for example, by co-transfection with accessory proteins if known.2. Use an assay that does not solely rely on cell surface receptor interaction, if applicable. | |
| High background signal | Release of endogenous nucleotides (ATP/ADP) from cells during handling. | 1. Handle cells gently and minimize centrifugation steps.2. Consider using a microdialysis probe or similar method to maintain stable extracellular nucleotide levels.3. Include an apyrase control to degrade extracellular nucleotides. |
| Inconsistent agonist potency (EC50 values) | Differences between heterologous and endogenous expression systems. | 1. Be aware that agonist potencies can be significantly higher in heterologous systems.2. Whenever possible, validate findings in a more physiologically relevant endogenous system. |
| Species-specific differences in receptor pharmacology. | 1. Note that ADP-like agonists are generally more potent for human P2Y13 compared to rodent P2Y13.2. Use species-matched reagents and cell lines where possible. |
P2Y13 Receptor Signaling and Agonist Potency
The P2Y13 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. However, its signaling is versatile and can also involve coupling to Gq, activation of mitogen-activated protein kinases (MAPKs), and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
The potency of P2Y13 agonists can vary significantly depending on the assay and the expression system used.
| Agonist Type | Expression System | Assay Type | Reported EC50 / IC50 | Reference |
| ADP-like agonists | Heterologous | Signaling Events (e.g., Ca2+) | 17.2 nM (95% CI: 7.7-38.5) | |
| ATP-like agonists | Heterologous | Signaling Events (e.g., Ca2+) | 0.45 µM (95% CI: 0.06-3.15) | |
| ADP-like agonists | Endogenous | Functional Responses | 1.76 µM (95% CI: 0.3-10.06) | |
| 2MeSADP (human P2Y13) | Heterologous | cAMP Inhibition | More potent than ADP | |
| ADP (human P2Y13) | Heterologous | cAMP Inhibition | Less potent than 2MeSADP | |
| 2MeSADP (rodent P2Y13) | Endogenous | Functional Responses | Lower EC50 than ADP | |
| ADP (rodent P2Y13) | Endogenous | Functional Responses | Higher EC50 than 2MeSADP |
Experimental Protocols and Visualizations
General Experimental Workflow for a P2Y13 Agonist Assay
The following diagram outlines a typical workflow for assessing the activity of a P2Y13 agonist.
P2Y13 Receptor Signaling Pathways
This diagram illustrates the primary and alternative signaling pathways activated by the P2Y13 receptor.
Troubleshooting Logic Flow
Use this diagram to guide your troubleshooting process when encountering unexpected results.
References
Technical Support Center: Optimizing MRS2219 Concentration for Specific Cell Types
Welcome to the technical support center for the use of MRS2219. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of MRS2219 for various cell types and to offer troubleshooting support for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is MRS2219 and what is its primary mechanism of action?
A1: MRS2219 is a small molecule that acts as a selective positive allosteric modulator (PAM) of the P2X1 receptor[1]. This means it enhances the response of the P2X1 receptor to its natural agonist, adenosine triphosphate (ATP). The P2X1 receptor is a ligand-gated ion channel, and its activation by ATP leads to an influx of cations, primarily Ca²⁺ and Na⁺, into the cell. This influx triggers various physiological responses, including platelet activation and smooth muscle contraction[2][3].
Q2: In which cell types are P2X1 receptors primarily expressed?
A2: P2X1 receptors are predominantly found on platelets, smooth muscle cells (particularly in the vas deferens and bladder), and neutrophils[1]. Their expression has also been identified in other cell types, such as cortical astrocytes[4].
Q3: What is a typical starting concentration range for MRS2219 in cell-based assays?
A3: A common starting point for MRS2219 concentration is around its EC₅₀ value, which was determined to be 5.9 µM in Xenopus oocytes expressing recombinant rat P2X1 receptors. However, the optimal concentration can vary significantly depending on the specific cell type and experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.
Q4: How does P2X1 receptor desensitization affect experiments, and how can it be managed?
A4: P2X1 receptors are known for their rapid desensitization upon prolonged exposure to ATP. This can complicate in vitro experiments. To minimize desensitization, it is crucial to handle cells carefully to prevent premature ATP release. Including apyrase, an enzyme that degrades ATP, in the experimental buffer can also help to prevent receptor desensitization before the addition of your agonist.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No potentiation of ATP-induced response observed with MRS2219. | Suboptimal MRS2219 concentration: The concentration of MRS2219 may be too low to elicit a potentiating effect. | Perform a dose-response experiment with a wide range of MRS2219 concentrations (e.g., 0.1 µM to 100 µM) to determine the optimal concentration for your cell type. |
| P2X1 receptor desensitization: Receptors may be desensitized due to endogenous ATP release during cell handling. | Handle cells gently and consider adding apyrase (an ATP-degrading enzyme) to your buffers during cell preparation and before agonist stimulation. | |
| Low P2X1 receptor expression: The cell type you are using may have low or no expression of the P2X1 receptor. | Confirm P2X1 receptor expression in your cell line using techniques like RT-PCR, Western blot, or immunofluorescence. | |
| High background signal or spontaneous cell activation. | Contamination of reagents with ATP: Commercially available reagents may contain trace amounts of ATP, leading to baseline receptor activation. | Use high-purity reagents and consider treating your solutions with apyrase to remove any contaminating ATP. |
| Cell stress during handling: Mechanical stress during cell preparation can cause ATP release and subsequent P2X1 receptor activation. | Minimize pipetting and centrifugation steps. Allow cells to rest in the assay buffer for a period before starting the experiment. | |
| Variability between experimental replicates. | Inconsistent cell numbers: Variation in the number of cells seeded per well can lead to inconsistent results. | Ensure accurate and consistent cell counting and seeding. |
| Edge effects in multi-well plates: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell viability. | Avoid using the outer wells of the plate for critical experiments. Fill the outer wells with sterile water or PBS to minimize evaporation. | |
| Incomplete mixing of reagents: Poor mixing of MRS2219 or the agonist can lead to uneven stimulation of cells. | Ensure thorough but gentle mixing of reagents in each well. |
Quantitative Data Summary
The following tables summarize key quantitative data for P2X1 receptor agonists and antagonists, which can be useful when designing experiments with the potentiator MRS2219.
Table 1: Potency of P2X1 Receptor Agonists in Different Systems
| Agonist | Cell Type/System | EC₅₀ | Reference |
| α,β-methylene ATP | Human Embryonic Kidney (HEK) 293 cells expressing P2X1 | 1.6 µM | |
| α,β-methylene ATP | Human Coronary Smooth Muscle Cells | ~0.3 µM (for inhibition of proliferation) | |
| ATP | Mouse Airway Smooth Muscle Cells | >10 µM (for Ca²⁺ oscillations) | |
| α,β-methylene ATP | Human Platelets | Not specified, but induces shape change and aggregation |
Table 2: Potency of P2X1 Receptor Antagonists
| Antagonist | Cell Type/System | IC₅₀ | Reference |
| MRS2159 | Human Platelets | Inhibits α,β-Me-ATP-induced responses | |
| NF449 | Human Coronary Smooth Muscle Cells | 100 nM - 1 µM (blocks agonist effects) |
Key Experimental Protocols
Protocol 1: Calcium Influx Assay in Platelets
This protocol is designed to measure the potentiation of ATP-induced calcium influx by MRS2219 in human platelets.
Materials:
-
Human platelet-rich plasma (PRP) or washed platelets
-
MRS2219
-
Adenosine 5'-triphosphate (ATP)
-
Fura-2 AM or other suitable calcium indicator dye
-
HEPES-Tyrode buffer (pH 7.4)
-
Apyrase
-
Fluorometric plate reader or fluorescence microscope
Procedure:
-
Platelet Preparation:
-
If using PRP, obtain it by centrifuging fresh whole blood at a low speed.
-
If using washed platelets, prepare them from PRP by centrifugation and resuspend in HEPES-Tyrode buffer. To prevent premature activation, include apyrase in all buffers.
-
-
Dye Loading:
-
Incubate the platelets with Fura-2 AM (typically 2-5 µM) at 37°C for 30-60 minutes in the dark.
-
After incubation, wash the platelets to remove extracellular dye.
-
-
Assay:
-
Resuspend the dye-loaded platelets in HEPES-Tyrode buffer and transfer to a 96-well black-walled plate.
-
Add varying concentrations of MRS2219 to the wells and incubate for a short period (e.g., 5-15 minutes) at 37°C. Include a vehicle control (e.g., DMSO).
-
Measure the baseline fluorescence.
-
Add a submaximal concentration of ATP to induce a calcium response.
-
Immediately begin recording the fluorescence signal over time.
-
-
Data Analysis:
-
Calculate the change in intracellular calcium concentration based on the ratio of fluorescence intensities at the two excitation or emission wavelengths of the dye.
-
Compare the ATP-induced calcium response in the presence and absence of MRS2219 to determine the potentiating effect.
-
Protocol 2: Smooth Muscle Contraction Assay
This protocol measures the effect of MRS2219 on ATP-induced contraction of smooth muscle cells embedded in a collagen gel.
Materials:
-
Primary smooth muscle cells (e.g., vascular or airway)
-
MRS2219
-
Adenosine 5'-triphosphate (ATP)
-
Collagen type I solution
-
Cell culture medium
-
24-well tissue culture plates
-
Microscope with imaging software
Procedure:
-
Cell-Collagen Gel Preparation:
-
Harvest and resuspend smooth muscle cells in serum-free medium.
-
Mix the cell suspension with a neutralized collagen type I solution on ice.
-
Pipette the cell-collagen mixture into 24-well plates and allow it to polymerize at 37°C for at least 30 minutes.
-
-
Assay:
-
After polymerization, gently detach the gels from the sides of the wells.
-
Add serum-free medium containing different concentrations of MRS2219 or vehicle to the wells. Incubate for a predetermined time.
-
Add ATP to the medium to induce contraction.
-
-
Measurement of Contraction:
-
Capture images of the collagen gels at regular time intervals (e.g., every 10 minutes for 1 hour) using a microscope.
-
Measure the area of the gels using image analysis software.
-
-
Data Analysis:
-
Calculate the percentage of gel contraction relative to the initial area.
-
Compare the ATP-induced contraction in the presence and absence of MRS2219.
-
Visualizations
Caption: P2X1 Receptor Signaling Pathway.
Caption: Calcium Influx Assay Workflow.
Caption: Troubleshooting Logic for MRS2219 Experiments.
References
- 1. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potentiation of platelet activation through the stimulation of P2X1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2X1 and P2X5 Subunits Form the Functional P2X Receptor in Mouse Cortical Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Artifacts in Calcium Imaging with MRS 2219
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize artifacts in your calcium imaging experiments, with a specific focus on the use of the P2Y13 receptor antagonist, MRS 2219.
I. General Troubleshooting Guides for Calcium Imaging Artifacts
Calcium imaging is a powerful technique, but it is susceptible to various artifacts that can compromise data quality. Below are troubleshooting guides for the most common issues encountered during calcium imaging experiments.
Guide 1: Phototoxicity and Photobleaching
Phototoxicity refers to light-induced damage to cells, while photobleaching is the irreversible loss of fluorescence of the indicator dye. Both are caused by excessive or high-intensity light exposure.[1][2]
Troubleshooting Steps:
| Problem | Potential Cause | Recommended Solution |
| Rapid signal loss or dimming | - High laser power or lamp intensity.- Prolonged exposure times.- High frequency of image acquisition. | - Reduce excitation light to the minimum required for a good signal-to-noise ratio (SNR).- Use the shortest possible exposure time.- Increase the interval between image acquisitions.[3] |
| Cellular stress (blebbing, rounding, detachment) | - Generation of reactive oxygen species (ROS) due to light exposure.[3] | - Lower the excitation intensity and exposure duration.- Use a red-shifted calcium indicator, as longer wavelength light is generally less damaging.[4]- Consider using an imaging medium supplemented with antioxidants like Trolox. |
| Altered cellular physiology | - Sub-lethal phototoxic effects impacting normal cellular processes. | - Perform control experiments to assess the impact of imaging parameters on cell health and the biological process of interest. |
Experimental Protocol: Assessing Phototoxicity
-
Cell Preparation: Plate cells on a suitable imaging dish.
-
Dye Loading: Load cells with your calcium indicator as per your standard protocol.
-
Experimental Groups:
-
Control (No Imaging): Stained cells that are not exposed to excitation light.
-
Low Light Dose: Imaged with your intended "gentle" imaging parameters.
-
High Light Dose: Imaged with higher intensity or longer exposure than planned.
-
-
Imaging: Perform a time-lapse acquisition for the intended duration of your experiment.
-
Assessment: After imaging, assess cell viability and morphology in all groups. Look for signs of stress in the imaged groups compared to the no-imaging control.
Workflow for Minimizing Phototoxicity:
Caption: A logical workflow for troubleshooting and minimizing phototoxicity.
Guide 2: Motion Artifacts
Motion of the sample during imaging can cause significant artifacts, leading to false calcium transients or loss of signal from the region of interest (ROI).
Troubleshooting Steps:
| Problem | Potential Cause | Recommended Solution |
| Sudden, sharp changes in fluorescence unrelated to biology | - Movement of the stage or sample.- Cell movement or contraction. | - Ensure the microscope stage is stable and free from vibrations.- For in vivo imaging, securely fix the animal.- Use image registration algorithms during post-processing to correct for lateral (x-y) motion. |
| Loss of focus (z-motion) | - Axial drift of the sample. | - Use a focus-locking system if available.- For some applications, multi-plane imaging can help correct for z-motion. |
| Distorted cell shapes | - Non-rigid body motion of the cells or tissue. | - Employ non-rigid motion correction algorithms in your analysis pipeline. |
Experimental Protocol: Two-Channel Imaging for Motion Correction
For genetically encoded calcium indicators (GECIs), co-expressing a fluorescent protein that is not calcium-sensitive (e.g., mCherry, RFP) can help distinguish true calcium signals from motion artifacts.
-
Transfection/Transduction: Co-express the GECI (e.g., GCaMP) and a stable fluorescent protein (e.g., mCherry) in your cells of interest.
-
Imaging: Acquire images in both the GECI and the stable fluorophore channels simultaneously.
-
Analysis: Motion artifacts will be present in both channels, while true calcium transients will only be in the GECI channel. The signal from the stable channel can be used to correct the GECI signal.
Logical Relationship for Motion Artifact Correction:
Caption: A workflow for identifying and correcting motion artifacts.
Guide 3: High Background Fluorescence
High background fluorescence can obscure real signals and reduce the signal-to-noise ratio.
Troubleshooting Steps:
| Problem | Potential Cause | Recommended Solution |
| High fluorescence in areas without cells | - Autofluorescence from media components (e.g., phenol red, serum).- Excess, unhydrolyzed dye in the extracellular space. | - Use phenol red-free imaging medium.- Wash cells thoroughly after dye loading to remove extracellular dye. |
| High intracellular background | - Incomplete de-esterification of AM-ester dyes.- Suboptimal dye concentration (too high).- Dye compartmentalization (e.g., in mitochondria). | - Allow sufficient time for de-esterification at room temperature or 37°C.- Titrate the dye concentration to find the lowest effective concentration.- Lowering the loading temperature may reduce compartmentalization. |
| General poor contrast | - Autofluorescence from the imaging dish. | - Use imaging plates or dishes with low-autofluorescence glass or plastic bottoms. |
Guide 4: Poor Signal-to-Noise Ratio (SNR)
A low SNR can make it difficult to detect real calcium transients.
Troubleshooting Steps:
| Problem | Potential Cause | Recommended Solution |
| Weak fluorescent signal | - Low dye concentration or inefficient loading.- Low expression of a genetically encoded indicator. | - Optimize dye loading parameters (concentration, time, temperature).- Ensure the health of your cells, as unhealthy cells may not load dye efficiently.- For GECIs, verify expression levels. |
| High noise | - Detector noise (e.g., from the camera or PMT).- Shot noise (inherent to photon detection). | - Increase the exposure time or use a more sensitive detector.- Use binning on the camera to increase signal at the expense of some spatial resolution.- Apply appropriate denoising algorithms during post-processing. |
Guide 5: Dye Loading Issues
Inconsistent or poor loading of calcium indicators is a common source of experimental variability.
Troubleshooting Steps:
| Problem | Potential Cause | Recommended Solution |
| Inconsistent loading between cells/experiments | - Variation in cell health or density.- Inconsistent dye preparation. | - Ensure consistent cell plating and health.- Prepare fresh dye solutions for each experiment. |
| Dye leakage from cells | - Activity of organic anion transporters. | - Add probenecid to the imaging medium to inhibit these transporters. |
| No response to positive controls (e.g., ionomycin) | - The dye may be compromised or expired. | - Test the dye on a reliable cell line with a known response to a calcium ionophore like ionomycin. |
Experimental Protocol: Optimizing Dye Loading
-
Prepare Dye Solutions: Prepare a range of concentrations of your calcium indicator (e.g., Fluo-4 AM) in a suitable buffer, often with a non-ionic detergent like Pluronic F-127 to aid dispersal.
-
Test Loading Conditions: Incubate cells with different dye concentrations for varying amounts of time (e.g., 15, 30, 45 minutes) and at different temperatures (e.g., room temperature, 37°C).
-
Wash and De-esterify: After loading, wash the cells and allow time for de-esterification.
-
Image and Assess: Image the cells and assess the signal intensity and uniformity. Use a positive control (e.g., ATP or ionomycin) to confirm that the loaded dye is responsive to calcium changes.
II. FAQs: Using this compound in Calcium Imaging
The use of pharmacological agents like this compound requires additional considerations to avoid introducing artifacts.
Q1: What is this compound and how does it affect calcium signaling?
A1: this compound is a selective antagonist of the P2Y13 receptor. The P2Y13 receptor is a G protein-coupled receptor (GPCR) that is typically coupled to the Gi protein. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. While the canonical P2Y13 pathway does not directly modulate intracellular calcium, some P2Y receptors can couple to other G proteins (like Gq, which does increase intracellular calcium) or influence calcium signaling through indirect mechanisms. Therefore, blocking the P2Y13 receptor with this compound would be expected to inhibit the downstream effects of its activation.
P2Y13 Signaling Pathway:
Caption: Signaling pathway of the P2Y13 receptor and the inhibitory action of this compound.
Q2: Could this compound itself be fluorescent and interfere with my calcium signal?
A2: While some purinergic ligands can be fluorescently labeled for specific applications, there is no evidence to suggest that this compound itself is intrinsically fluorescent in the visible spectrum used for common calcium indicators (e.g., Fluo-4, GCaMP). However, it is always a good practice to perform a control experiment.
-
Control Experiment: Image your cells in the presence of this compound without the calcium indicator to see if the compound alone produces any detectable fluorescence with your imaging settings.
Q3: How can I be sure that the effects I see are due to P2Y13 antagonism and not off-target effects of this compound?
A3: This is a critical consideration in any pharmacological experiment. While this compound is described as a P2Y13 antagonist, it may have off-target effects, especially at higher concentrations.
-
Dose-Response Curve: Perform a dose-response experiment to determine the lowest effective concentration of this compound. This minimizes the risk of off-target effects.
-
Use a Second Antagonist: If possible, use a structurally different P2Y13 antagonist to confirm that the observed effect is due to P2Y13 blockade and not an off-target effect of a specific chemical scaffold.
-
Control Experiments: Include appropriate vehicle controls (the solvent used to dissolve this compound, e.g., DMSO) to ensure that the vehicle itself is not causing any changes in calcium signaling.
Q4: What is the best way to prepare and apply this compound for a live-cell imaging experiment?
A4: Proper handling of the compound is crucial for reproducible results.
-
Solubility: Check the solubility of this compound. It is often dissolved in a solvent like DMSO to create a stock solution.
-
Vehicle Control: Ensure the final concentration of the solvent (e.g., DMSO) in your imaging medium is low (typically <0.1%) and consistent across all experimental conditions, including your controls.
-
Application: Apply the compound and allow sufficient time for it to take effect before starting your experiment. The required pre-incubation time should be determined empirically.
Q5: Could this compound affect cell health and make my cells more susceptible to imaging artifacts?
A5: Any pharmacological agent has the potential to affect cell health. If this compound causes cellular stress, it could make the cells more vulnerable to phototoxicity.
-
Cell Viability Assay: Perform a cell viability assay (e.g., Trypan Blue, Live/Dead stain) to ensure that the concentration of this compound you are using is not cytotoxic over the duration of your experiment.
-
Monitor Morphology: During your imaging experiments, carefully observe the morphology of the cells treated with this compound compared to controls. Look for any signs of cellular stress.
By following these general troubleshooting guides and considering the specific implications of using a pharmacological agent like this compound, you can significantly improve the quality and reliability of your calcium imaging data.
References
Navigating P2X1 Receptor Desensitization with MRS 2219: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing P2X1 receptor desensitization, particularly when using the potentiator MRS 2219.
Frequently Asked Questions (FAQs)
Q1: What is P2X1 receptor desensitization and why is it a concern in my experiments?
A1: P2X1 receptors are ligand-gated ion channels that, upon activation by ATP, rapidly desensitize. This means that even with a sustained presence of the agonist, the receptor quickly enters a non-responsive state, typically within milliseconds to seconds.[1] Recovery from this desensitized state is notably slow, often taking several minutes.[2][3] This rapid desensitization can significantly complicate experiments by reducing the apparent potency of agonists and making it challenging to obtain consistent and reproducible results.[4]
Q2: I thought this compound was a P2X1 receptor antagonist, but my results are unexpected. What is its actual mechanism of action?
A2: This is a critical point of clarification. This compound is not an antagonist; it is a potentiator of P2X1 receptor-mediated responses. This means it enhances the receptor's response to its natural agonist, ATP. If you are observing a rapid loss of signal in the presence of this compound, it is likely due to an exacerbation of the inherent rapid desensitization of the P2X1 receptor, not a blocking effect.
Q3: How does a potentiator like this compound affect P2X1 receptor desensitization?
A3: By increasing the receptor's sensitivity to ATP, a potentiator like this compound can lead to a more profound and rapid entry into the desensitized state, even at low concentrations of ATP that might be present as contaminants in your experimental solutions. The potentiation effectively lowers the threshold for receptor activation and subsequent desensitization.
Q4: What are the typical kinetics of P2X1 receptor desensitization and recovery?
A4: The kinetics of P2X1 receptor desensitization and recovery can vary depending on the experimental system. However, general observations are summarized in the table below.
Quantitative Data Summary
| Parameter | Reported Value | Experimental System | Reference |
| Desensitization (Onset) | |||
| Time Constant (τ) | Rapid (milliseconds to seconds) | Various | [1] |
| K1/2 for steady-state desensitization by ATP | 3.2 ± 0.1 nM | Xenopus oocytes | |
| Recovery from Desensitization | |||
| Time Constant (τ) | 11.6 ± 1.0 minutes | Xenopus oocytes | |
| Agonist Dependence | Recovery can be agonist-specific | HEK/P2X3 receptors |
Troubleshooting Guide
Problem: Rapid loss of P2X1 receptor signal after applying agonist in the presence of this compound.
| Potential Cause | Troubleshooting Step |
| Enhanced Desensitization: this compound is potentiating the effect of the agonist, leading to faster and more profound desensitization. | 1. Reduce Agonist Concentration: Titrate your agonist to the lowest effective concentration. 2. Optimize Incubation Time: Minimize the pre-incubation time with this compound and the agonist. 3. Incorporate Recovery Periods: Introduce sufficient washout periods between agonist applications to allow for receptor recovery. |
| ATP Contamination: Trace amounts of ATP in your buffers are being potentiated by this compound, causing basal desensitization before your experiment begins. | 1. Use High-Purity Reagents: Ensure all buffers and solutions are made with ATP-free water and high-purity reagents. 2. Incorporate Apyrase: Add apyrase to your experimental buffer to enzymatically degrade any contaminating ATP. See the detailed protocol below. |
| Suboptimal Experimental Design: The experimental protocol is not designed to account for the rapid kinetics of P2X1 receptors. | 1. Rapid Solution Exchange: Utilize a rapid perfusion system to apply agonists and other compounds quickly and efficiently. 2. Automated Systems: Employ automated patch-clamp or fluidics systems for precise timing of compound application and washout. |
Experimental Protocols
Protocol 1: Mitigating Basal Desensitization using Apyrase
This protocol describes the use of apyrase to remove contaminating ATP from the experimental buffer, thus preventing premature P2X1 receptor desensitization.
Materials:
-
Apyrase (e.g., from potato)
-
Experimental buffer (e.g., HEPES-buffered saline)
-
Cells expressing P2X1 receptors
-
Agonist (e.g., ATP or α,β-methylene ATP)
-
This compound
-
Calcium indicator dye (for functional assays) or electrophysiology setup
Procedure:
-
Prepare Apyrase Stock Solution: Reconstitute apyrase in an appropriate buffer to a stock concentration of 1000 U/mL. Store in aliquots at -20°C.
-
Prepare Experimental Buffer with Apyrase: On the day of the experiment, dilute the apyrase stock solution into your experimental buffer to a final concentration of 1-2 U/mL.
-
Cell Preparation: Prepare your cells expressing P2X1 receptors according to your standard protocol (e.g., loading with a calcium indicator dye or establishing a whole-cell patch clamp configuration).
-
Pre-incubation: Before adding any agonist or this compound, incubate the cells in the experimental buffer containing apyrase for at least 15-30 minutes at room temperature. This allows the apyrase to degrade any contaminating ATP in the vicinity of the cells.
-
Compound Application:
-
For functional assays (e.g., calcium imaging), add this compound to the desired final concentration and incubate for the desired period.
-
Subsequently, add the P2X1 receptor agonist and measure the response immediately.
-
For electrophysiology, perfuse the cells with the apyrase-containing buffer. Apply this compound followed by the agonist using a rapid perfusion system.
-
-
Data Acquisition: Record the cellular response (e.g., change in fluorescence intensity or ionic current) immediately upon agonist application.
-
Washout and Recovery: After recording the response, wash the cells thoroughly with the apyrase-containing buffer to remove the agonist and this compound. Allow for a sufficient recovery period (e.g., 5-10 minutes) before any subsequent agonist application to allow the receptors to recover from desensitization.
Visualizations
P2X1 Receptor Signaling Pathway
References
- 1. P2X purinoreceptor - Wikipedia [en.wikipedia.org]
- 2. Activation and desensitization of the recombinant P2X1 receptor at nanomolar ATP concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation and Desensitization of the Recombinant P2X1 Receptor at Nanomolar ATP Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Desensitization masks nanomolar potency of ATP for the P2X1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: MRS 2219 (assumed to be MRS 2179)
Disclaimer: The compound "MRS 2219" is not readily found in scientific literature. Based on the context of P2Y receptor antagonists, this technical support guide will focus on the well-characterized and structurally related compound MRS 2179 , a selective P2Y1 receptor antagonist. The information provided here should be largely applicable to other members of the MRS series of P2Y antagonists.
Frequently Asked Questions (FAQs)
Q1: What is MRS 2179 and what is its primary mechanism of action?
MRS 2179 is a selective and competitive antagonist of the P2Y1 purinergic receptor.[1][2] The P2Y1 receptor is a G protein-coupled receptor (GPCR) that is activated by adenosine diphosphate (ADP).[3][4] Upon activation by ADP, the P2Y1 receptor couples to Gq proteins, leading to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3] This signaling cascade is crucial in various physiological processes, most notably in the initiation of platelet aggregation. MRS 2179 competitively binds to the P2Y1 receptor, preventing ADP from binding and thereby inhibiting these downstream signaling events.
Q2: What are the typical applications of MRS 2179 in research?
MRS 2179 is widely used as a pharmacological tool to investigate the role of the P2Y1 receptor in various biological processes. Its primary application is in the study of hemostasis and thrombosis, where it is used to inhibit ADP-induced platelet aggregation. It is also utilized in neuroscience research to explore the function of P2Y1 receptors in neurotransmission and glial cell signaling. Furthermore, MRS 2179 is employed in studies related to inflammation, vascular biology, and cancer, where P2Y1 receptors have been implicated.
Q3: What are the key physicochemical properties of MRS 2179?
The following table summarizes the key properties of MRS 2179 (as the tetrasodium salt).
| Property | Value | Reference |
| Chemical Name | N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate, tetrasodium salt | |
| Molecular Formula | C11H13N5Na4O9P2 | |
| Molecular Weight | 513.14 g/mol | |
| Appearance | White to off-white solid | |
| Purity | ≥98% (by HPLC) | |
| Solubility | Soluble in water | |
| Storage | Store at -20°C |
Q4: How should I prepare and store stock solutions of MRS 2179?
For optimal stability, it is recommended to prepare stock solutions of MRS 2179 in high-purity water. Given its aqueous solubility, concentrations of up to 50 mM can be achieved. For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or below. Before use, allow the vial to thaw completely and gently vortex to ensure a homogeneous solution.
Troubleshooting Guides
This section addresses common issues that researchers may encounter during experiments with MRS 2179.
Issue 1: Inconsistent or No Inhibition of Agonist-Induced Response
Question: I am not observing the expected inhibitory effect of MRS 2179 in my platelet aggregation/calcium mobilization assay. What could be the reason?
| Possible Cause | Troubleshooting Steps |
| Incorrect Agonist Concentration | Ensure you are using an appropriate concentration of the P2Y1 agonist (e.g., ADP, 2-MeSADP). A concentration at or near the EC80 is often recommended to provide a sufficient window for observing antagonism. |
| Compound Degradation | Verify the integrity of your MRS 2179 stock solution. Prepare fresh stock solutions if degradation is suspected. For long-term experiments, consider the stability of MRS 2179 in your specific cell culture medium, as some components can affect its stability over time. |
| Insufficient Pre-incubation Time | As a competitive antagonist, MRS 2179 requires sufficient time to bind to the P2Y1 receptors before the addition of the agonist. A pre-incubation period of 15-30 minutes is generally recommended. |
| Receptor Desensitization | Prolonged exposure to agonists can lead to receptor desensitization. Optimize your agonist stimulation time to capture the peak response without inducing significant desensitization. |
| Off-Target Effects of Other Reagents | Ensure that the vehicle (e.g., water) used to dissolve MRS 2179 and other reagents in your assay does not have an effect on the cellular response. Always include a vehicle control in your experiments. |
| Inverse Agonist Activity | In systems with high receptor expression or constitutive activity, MRS 2179 has been observed to act as an inverse agonist, meaning it can reduce basal signaling in the absence of an agonist. This could complicate the interpretation of results if not accounted for. |
Issue 2: Solubility and Stability Problems
Question: My MRS 2179 solution appears cloudy, or I am observing precipitation over time. How can I address this?
| Possible Cause | Troubleshooting Steps |
| Exceeded Solubility Limit | While MRS 2179 is water-soluble, ensure you have not exceeded its solubility limit. If preparing a highly concentrated stock, gentle warming and vortexing can aid dissolution. |
| Interaction with Media Components | Certain components in complex cell culture media can interact with MRS 2179, leading to precipitation or degradation. If you suspect this, consider preparing the final dilution of MRS 2179 in a simpler, buffered saline solution immediately before adding it to the cells. |
| pH of the Solution | Ensure the pH of your final experimental solution is within a physiological range (typically 7.2-7.4), as extreme pH values can affect the stability and solubility of the compound. |
| Improper Storage | Avoid repeated freeze-thaw cycles of your stock solution. Aliquoting into single-use vials is highly recommended. |
Experimental Protocols
Protocol 1: Quality Control and Purity Assessment of MRS 2179 by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of MRS 2179. Specific parameters may need to be optimized for your particular instrument and column.
1. Materials and Reagents:
-
MRS 2179 standard of known purity
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA) or a suitable buffer salt (e.g., ammonium acetate)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Degas both mobile phases prior to use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 50% B
-
25-30 min: 50% B
-
30-35 min: Linear gradient from 50% to 5% B
-
35-40 min: 5% B (re-equilibration)
-
4. Sample Preparation:
-
Prepare a stock solution of MRS 2179 in water (e.g., 1 mg/mL).
-
Dilute the stock solution with Mobile Phase A to a final concentration of approximately 50 µg/mL.
5. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of MRS 2179 using the area percentage method:
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
Protocol 2: Purity Assessment by Mass Spectrometry (MS)
This protocol outlines a general approach for confirming the identity and assessing the purity of MRS 2179 by mass spectrometry.
1. Materials and Reagents:
-
MRS 2179 sample
-
HPLC-grade water
-
HPLC-grade methanol or acetonitrile
-
Formic acid (for ESI) or a suitable matrix (for MALDI)
2. Sample Preparation for Electrospray Ionization (ESI-MS):
-
Prepare a dilute solution of MRS 2179 (e.g., 1-10 µM) in a 50:50 mixture of water and methanol (or acetonitrile) containing 0.1% formic acid.
3. Mass Spectrometry Parameters (ESI):
-
Ionization Mode: Negative ion mode is typically preferred for phosphate-containing compounds.
-
Mass Range: Scan a mass range that includes the expected molecular weight of MRS 2179 (m/z ~513 for the free acid, but will vary with the salt form).
-
Capillary Voltage, Cone Voltage, and other source parameters: Optimize these parameters for the specific instrument to obtain a stable signal and good ionization efficiency.
4. Data Analysis:
-
Identify the peak corresponding to the molecular ion of MRS 2179.
-
Analyze the spectrum for the presence of any impurity peaks. The relative intensity of these peaks can provide a semi-quantitative measure of purity.
Protocol 3: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides general guidelines for acquiring a ¹H NMR spectrum of MRS 2179 for structural confirmation.
1. Materials and Reagents:
-
MRS 2179 sample (typically 1-5 mg)
-
Deuterated solvent (e.g., D₂O)
-
NMR tube
2. Sample Preparation:
-
Dissolve the MRS 2179 sample in approximately 0.6-0.7 mL of D₂O in a clean, dry vial.
-
Transfer the solution to an NMR tube.
3. NMR Spectrometer Setup and Data Acquisition:
-
Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.
-
Experiment: A standard 1D proton experiment (e.g., with water suppression).
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 25°C.
4. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Reference the spectrum (e.g., to the residual HDO peak).
-
Compare the obtained spectrum with a reference spectrum of MRS 2179 to confirm the chemical structure. The presence of unexpected signals may indicate impurities.
Visualizations
Caption: P2Y1 Receptor Signaling Pathway and the inhibitory action of MRS 2179.
Caption: General experimental workflow for assessing the activity of a P2Y1 antagonist.
Caption: A logical troubleshooting workflow for experiments with P2Y1 antagonists.
References
Technical Support Center: Investigating the Long-Term Cytotoxicity of MRS2219
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the potential for long-term cytotoxicity of MRS2219. It provides a comprehensive overview of the compound, recommended experimental protocols, and troubleshooting advice in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is MRS2219 and what is its known mechanism of action?
MRS2219 is a chemical compound used in laboratory research. It is a selective potentiator of ATP-evoked responses at rat P2X1 receptors, with an EC50 of 5.9 μM.[1] This means it enhances the cellular response to ATP at these specific ion channels. It is important to distinguish MRS2219 from other similarly named compounds, such as MRS2211, which is a P2Y13 receptor antagonist.[2][3]
Q2: Are there any known long-term cytotoxicity studies on MRS2219?
Currently, there is no publicly available data specifically addressing the long-term cytotoxicity of MRS2219. Therefore, researchers should consider conducting their own comprehensive in vitro studies to assess its long-term effects on cell health.
Q3: What are the potential mechanisms of cytotoxicity that should be considered for MRS2219?
Given that MRS2219 potentiates P2X1 receptor activity, a key consideration for long-term studies is the potential for cytotoxicity stemming from excessive intracellular calcium influx. P2X1 receptors are ATP-gated cation channels, and their prolonged activation or potentiation could lead to disruptions in calcium homeostasis, potentially triggering downstream apoptotic or necrotic cell death pathways.
Q4: What factors are critical to consider when designing a long-term cytotoxicity study?
When designing a long-term in vitro cytotoxicity study, it is crucial to consider the following:
-
Reagent Toxicity: Some assay reagents, like certain DNA-binding dyes or metabolic indicators (e.g., MTT, resazurin), can be toxic to cells over extended exposure.[4]
-
Cell Model: The choice of cell line is critical and should be relevant to the intended application of the compound.
-
Compound Stability: The chemical stability of MRS2219 in the cell culture medium over the duration of the experiment should be assessed to ensure that the observed effects are due to the compound itself and not its degradation products.[5]
-
Assay Selection: A combination of assays measuring different aspects of cell death (e.g., membrane integrity, metabolic activity, apoptosis) is recommended for a comprehensive assessment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background fluorescence in cytotoxicity assay | Reagent is binding to dead cells present before the start of the experiment. | Wash cells gently with fresh medium before adding the compound and assay reagent. Ensure a healthy starting cell population. |
| Inconsistent results between experiments | Variation in cell seeding density, compound concentration, or incubation time. | Standardize all experimental parameters. Use a consistent cell passage number and ensure accurate dilutions of MRS2219. |
| Observed cytotoxicity at very low concentrations | The compound may be unstable in the culture medium, leading to the formation of a more toxic degradation product. | Perform stability studies of MRS2219 in your specific culture medium over the time course of your experiment using methods like HPLC. |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH) | The assays measure different cellular events. MTT measures metabolic activity, which can be affected without immediate cell death. LDH release indicates loss of membrane integrity. | Analyze the time course of each endpoint. A decrease in metabolic activity may precede membrane rupture. |
Experimental Protocols
Long-Term Cytotoxicity Assessment of MRS2219
This protocol outlines a general workflow for assessing the long-term cytotoxicity of MRS2219 in a selected cell line.
1. Cell Culture and Seeding:
- Culture the chosen cell line in the recommended medium and conditions.
- Seed cells into 96-well plates at a density that allows for logarithmic growth over the intended duration of the experiment.
2. Compound Preparation and Treatment:
- Prepare a stock solution of MRS2219 in a suitable solvent (e.g., DMSO).
- Prepare serial dilutions of MRS2219 in the cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent).
- Replace the medium in the cell plates with the medium containing the different concentrations of MRS2219.
3. Long-Term Incubation:
- Incubate the plates in a cell culture incubator for the desired long-term period (e.g., 24, 48, 72 hours, or longer). For very long-term studies (weeks), specialized bioreactor systems might be considered.
4. Cytotoxicity Assays:
- At each time point, perform a battery of cytotoxicity assays. It is recommended to use assays that measure different aspects of cell death.
- Membrane Integrity Assay (e.g., LDH Release Assay): Measures the release of lactate dehydrogenase from cells with damaged membranes.
- Metabolic Activity Assay (e.g., MTT or resazurin assay): Measures the metabolic activity of viable cells.
- Apoptosis Assay (e.g., Caspase-3/7 Assay): Measures the activation of caspases, which are key mediators of apoptosis.
- Real-Time Cytotoxicity Assay (e.g., using Incucyte® system with Cytotox Dyes): Allows for continuous monitoring of cell death over time.
5. Data Analysis:
- Calculate the percentage of cytotoxicity or cell viability for each concentration of MRS2219 relative to the vehicle control.
- Plot the dose-response curves and determine the IC50 value (the concentration that inhibits 50% of the cell viability) at each time point.
Data Presentation
The following table is a template for summarizing the quantitative data obtained from long-term cytotoxicity studies of MRS2219.
| Time Point | Assay | IC50 (µM) | Max % Cytotoxicity |
| 24 hours | LDH Release | ||
| MTT | |||
| Caspase-3/7 | |||
| 48 hours | LDH Release | ||
| MTT | |||
| Caspase-3/7 | |||
| 72 hours | LDH Release | ||
| MTT | |||
| Caspase-3/7 |
Visualizations
Signaling Pathway and Experimental Workflow
References
- 1. MRS 2219 | CAS 14141-47-0 | MRS2219 | Tocris Bioscience [tocris.com]
- 2. Involvement of P2Y13 receptor in suppression of neuronal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting the P2Y13 receptor reduces IL-33 and HMGB1 lung concentrations and inflammatory cell infiltration in a murine model of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming limitations of using Mrs 2219 in research
Welcome to the technical support center for MRS 2219. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you overcome potential limitations and challenges during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective potentiator of ATP-evoked responses at rat P2X1 receptors. It enhances the receptor's response to its natural ligand, ATP, with an EC50 of 5.9 μM. P2X1 receptors are ligand-gated ion channels that, upon activation by ATP, allow the influx of cations like Ca²⁺ and Na⁺, leading to various physiological responses such as smooth muscle contraction and platelet aggregation.[1][2][3]
Q2: What are the main challenges I might face when working with this compound?
Researchers may encounter challenges related to the solubility, stability, and experimental variability of this compound. Due to its nature as a pyridoxine phosphate derivative and a nucleotide analog, careful handling and experimental design are crucial for obtaining reliable and reproducible results.[4][5]
Q3: How should I store this compound?
There is some variation in storage recommendations from different suppliers. To ensure the integrity of the compound, it is best to desiccate at +4°C for short-term storage and store at -20°C for long-term storage. Always refer to the manufacturer's specific instructions provided with your batch of the compound.
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound
Symptoms:
-
The compound does not fully dissolve in the chosen solvent.
-
Precipitation is observed after the solution is prepared.
Possible Causes:
-
Incorrect Solvent: this compound has specific solubility characteristics. While some suppliers state it is soluble in 1eq. NaOH, its solubility in commonly used solvents like DMSO may be limited.
-
Low-Quality Solvent: The presence of moisture in solvents like DMSO can reduce the solubility of certain compounds.
-
Concentration Too High: Attempting to prepare a stock solution at a concentration higher than the compound's solubility limit.
Solutions:
-
Use the Recommended Solvent: The primary recommended solvent is 1eq. NaOH. If you must use an alternative for your experimental setup, perform small-scale solubility tests first.
-
Use Fresh, High-Quality Solvents: Always use anhydrous, high-purity solvents. If using DMSO, use a fresh, unopened bottle or a properly stored aliquot to minimize moisture absorption.
-
Prepare a Lower Concentration Stock Solution: If solubility is an issue, try preparing a more dilute stock solution.
-
Sonication: Gentle sonication in a water bath can aid in the dissolution of the compound. Avoid excessive heat, which could lead to degradation.
Issue 2: Inconsistent or No Potentiation of P2X1 Receptor Activity
Symptoms:
-
Lack of a potentiating effect on ATP-induced P2X1 receptor activation.
-
High variability in the potentiation effect between experiments.
Possible Causes:
-
Compound Degradation: As a pyridoxine phosphate derivative, this compound may be unstable in aqueous solutions, especially when exposed to light or stored for extended periods. The advice from some suppliers to "use it up soon" after dissolving suggests potential stability concerns.
-
Incorrect Experimental Conditions: The potentiation effect may be sensitive to factors such as pH, ion concentrations (especially Ca²⁺ and Mg²⁺), and the presence of other compounds in the assay buffer.
-
Low Receptor Expression: The cell line used may not express a sufficient number of functional P2X1 receptors on the cell surface.
-
Receptor Desensitization: P2X1 receptors are known to desensitize rapidly upon prolonged exposure to agonists.
Solutions:
-
Prepare Fresh Solutions: Always prepare fresh solutions of this compound immediately before each experiment. Avoid storing the compound in solution for extended periods. Protect solutions from light.
-
Optimize Assay Conditions:
-
Ensure the pH of your assay buffer is stable and within the optimal range for P2X1 receptor function.
-
Verify the concentrations of divalent cations like Ca²⁺ and Mg²⁺ in your buffer, as they can modulate P2X receptor activity.
-
-
Use a Validated Cell Line: Confirm the expression and functionality of P2X1 receptors in your chosen cell line using a known agonist like α,β-methylene ATP.
-
Minimize Receptor Desensitization: Keep the pre-incubation time with this compound as short as necessary to observe the potentiating effect. Apply the agonist for a brief period to avoid desensitization.
Issue 3: Suspected Off-Target Effects
Symptoms:
-
Observing cellular responses that are not consistent with P2X1 receptor potentiation.
-
Effects are seen in cell lines that do not express P2X1 receptors.
Possible Causes:
-
Interaction with Assay Components: The compound might interfere with assay reagents, such as fluorescent dyes used for calcium imaging.
Solutions:
-
Perform Dose-Response Curves: Determine the optimal concentration range for P2X1 potentiation and use the lowest effective concentration to minimize the risk of off-target effects.
-
Use Control Cell Lines: Include a negative control cell line that does not express P2X1 receptors to identify any non-specific effects of this compound.
-
Employ a P2X1 Receptor Antagonist: To confirm that the observed potentiation is indeed mediated by P2X1 receptors, perform experiments in the presence of a selective P2X1 antagonist, such as NF 449 or MRS 2159. The potentiating effect of this compound should be blocked by the antagonist.
-
Validate with an Orthogonal Assay: If possible, confirm your findings using a different experimental technique (e.g., patch-clamp electrophysiology if you are using calcium imaging).
Data Presentation
Table 1: Technical Data for this compound
| Property | Value | Source |
| Molecular Weight | 231.14 g/mol | Multiple Suppliers |
| Formula | C₈H₁₀NO₅P | Multiple Suppliers |
| Primary Function | Selective potentiator of rat P2X1 receptors | Tocris Bioscience |
| EC₅₀ | 5.9 μM for potentiation of ATP-evoked responses | Tocris Bioscience |
| Solubility | Soluble in 1eq. NaOH | R&D Systems, APExBIO |
| Limited solubility in DMSO may occur | Selleck Chemicals | |
| Storage | Desiccate at +4°C or store at -20°C | Multiple Suppliers |
| Purity | ≥98% | Multiple Suppliers |
Experimental Protocols
Protocol: In Vitro P2X1 Receptor Potentiation Assay using a Fluorescent Calcium Indicator
This protocol provides a general framework. Specific parameters such as cell density, dye loading conditions, and compound concentrations should be optimized for your specific cell line and experimental setup.
1. Cell Preparation: a. Seed cells expressing P2X1 receptors (e.g., HEK293-P2X1) onto a 96-well black, clear-bottom plate at a suitable density to achieve a confluent monolayer on the day of the experiment. b. Culture the cells for 24-48 hours in a humidified incubator at 37°C with 5% CO₂.
2. Dye Loading: a. Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. b. Remove the cell culture medium and wash the cells once with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES). c. Add the dye-loading buffer to each well and incubate for 30-60 minutes at 37°C, protected from light.
3. Compound Preparation and Application: a. Prepare a stock solution of this compound in 1eq. NaOH. Further dilute to the desired working concentrations in the assay buffer immediately before use. b. Prepare a stock solution of a P2X1 agonist (e.g., ATP or α,β-methylene ATP) in the assay buffer. c. After dye loading, wash the cells twice with the assay buffer to remove any extracellular dye. d. Add the different concentrations of this compound (or vehicle control) to the wells and pre-incubate for a short period (e.g., 5-15 minutes).
4. Measurement of Calcium Influx: a. Place the plate in a fluorescence plate reader equipped with an automated injection system. b. Set the excitation and emission wavelengths appropriate for the chosen calcium dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4). c. Establish a stable baseline fluorescence reading for each well. d. Inject the P2X1 agonist into the wells and immediately begin recording the change in fluorescence intensity over time.
5. Data Analysis: a. The change in fluorescence (ΔF) is typically calculated by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F_peak) after agonist addition (ΔF = F_peak - F₀). b. Normalize the response by expressing it as a ratio of the baseline fluorescence (ΔF/F₀). c. Compare the agonist-induced calcium response in the presence and absence of this compound to determine the potentiating effect. d. Plot a dose-response curve for this compound to determine its EC₅₀ for potentiation.
Visualizations
References
- 1. The P2X1 receptor and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are P2X1 receptor agonists and how do they work? [synapse.patsnap.com]
- 3. scbt.com [scbt.com]
- 4. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleoside analogue - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to P2X1 Receptor Modulators: MRS2159, NF449, and PPADS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties and experimental evaluation of key P2X1 receptor modulators. The P2X1 receptor, a ligand-gated ion channel activated by extracellular ATP, is a significant target in therapeutic areas such as thrombosis, inflammation, and male contraception.[1][2] Understanding the distinct characteristics of its modulators is crucial for advancing research and development. Here, we compare the effects of MRS2159 with other prominent P2X1 antagonists, NF449 and PPADS, supported by quantitative data and detailed experimental methodologies.
Data Presentation: Quantitative Comparison of P2X1 Modulators
The inhibitory potency (IC50) of a modulator is a key indicator of its efficacy. The following table summarizes the IC50 values for MRS2159, NF449, and PPADS against the P2X1 receptor and other P2X and P2Y receptor subtypes, highlighting their relative potency and selectivity. Lower IC50 values denote higher potency.
| Antagonist | Target Receptor | IC50 Value (nM) | Species | Mechanism of Action | References |
| MRS2159 | P2X1 | ~10 | Rat | Competitive Antagonist | [3] |
| P2X3 | 118 | Not Specified | [3] | ||
| NF449 | rP2X1 | 0.28 | Rat | Non-competitive Antagonist | [4] |
| hP2X1 | ~1 | Human | |||
| rP2X1+5 | 0.69 | Rat | |||
| P2X2+3 | 120 | Rat | |||
| rP2X2 | ~1500 | Rat | |||
| rP2X3 | 1820 | Rat | |||
| rP2X4 | >300,000 | Rat | |||
| hP2X7 | 40,000 | Human | |||
| PPADS | P2X1 | 68 | Not Specified | Competitive Antagonist | |
| P2X3 | 214 | Not Specified | |||
| P2X1, -2, -3, -5 | 1000 - 2600 | Recombinant | |||
| P2Y2-like | ~900,000 | Native | |||
| P2Y4 | ~15,000,000 | Recombinant |
Summary of Comparative Efficacy:
-
NF449 is the most potent and selective P2X1 receptor antagonist, with sub-nanomolar to nanomolar affinity. Its high selectivity makes it an excellent tool for precisely studying P2X1-mediated effects. However, researchers should be aware of its potential off-target effects on Gsα-coupled signaling pathways at higher concentrations.
-
MRS2159 , a PPADS analog, is significantly more potent than PPADS at the P2X1 receptor. It is considered one of the more promising P2X1 antagonists due to its nanomolar potency and lower molecular weight compared to suramin-based antagonists like NF449.
-
PPADS is a less potent and less selective P2X receptor antagonist compared to NF449 and MRS2159. It acts as a competitive antagonist, mimicking the structure of ATP to compete for its binding site. Its broader activity across P2X and some P2Y subtypes can be a limitation where high selectivity is required.
Mandatory Visualization
Caption: P2X1 signaling and antagonist action.
References
A Comparative Analysis of MRS 2219 and Gintonin as P2X1 Receptor Potentiators
A Guide for Researchers, Scientists, and Drug Development Professionals
The P2X1 receptor, an ATP-gated ion channel, is a critical component in a variety of physiological functions, including smooth muscle contraction and platelet aggregation. Its characteristic rapid desensitization, however, presents a challenge for therapeutic applications that require sustained receptor activation. This has led to the exploration of compounds that can positively modulate P2X1 receptor activity. This guide offers an objective comparison of two such agents: MRS 2219, a synthetic small molecule, and gintonin, a natural compound derived from ginseng. While both enhance P2X1 receptor function, they operate through fundamentally different mechanisms and are at different stages of characterization.
Contrasting Mechanisms of Action: Direct vs. Indirect Potentiation
The most significant distinction between this compound and gintonin lies in their mode of action on the P2X1 receptor.
This compound: A Direct Positive Allosteric Modulator
This compound is identified as a small molecule positive allosteric modulator (PAM) of the P2X1 receptor.[1] This means it binds to a site on the receptor protein that is distinct from the ATP-binding (orthosteric) site. This binding is believed to induce a conformational change that enhances the receptor's response to ATP, though the precise binding location and the full extent of these conformational changes are yet to be fully elucidated. As a direct modulator, this compound offers the potential for a highly specific and targeted potentiation of the P2X1 receptor.
Gintonin: An Indirect Potentiator via a Signaling Cascade
Gintonin, a glycolipoprotein from Panax ginseng, enhances P2X1 receptor activity indirectly. It functions as a ligand for G protein-coupled lysophosphatidic acid (LPA) receptors. The activation of LPA receptors by gintonin initiates an intracellular signaling pathway involving Phospholipase C (PLC) and Protein Kinase C (PKC). This signaling cascade ultimately leads to the potentiation of the P2X1 receptor, particularly in its desensitized state.
The signaling pathway for gintonin's action is depicted below:
Caption: Gintonin's indirect potentiation pathway of the P2X1 receptor.
Quantitative Data Presentation
A direct quantitative comparison of the potentiation effects of this compound and gintonin is hampered by the limited availability of data for this compound. The table below summarizes the currently available quantitative information for gintonin.
| Compound | Parameter | Value | Experimental System |
| Gintonin | EC50 for Potentiation | 0.37 ± 0.19 μg/ml | Xenopus oocytes expressing human P2X1 |
| Fold Potentiation of IATP | 2-3 fold | Xenopus oocytes expressing human P2X1 | |
| This compound | EC50 for Potentiation | Not Available | Not Available |
| Fold Potentiation of IATP | Not Available | Not Available |
Experimental Protocols
Protocol: Electrophysiological Analysis of Gintonin-Mediated P2X1 Potentiation
-
Oocyte Preparation and Receptor Expression:
-
Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
Inject oocytes with cRNA encoding the human P2X1 receptor.
-
Incubate the injected oocytes for 2-5 days at 18°C in Barth's solution to ensure adequate receptor expression on the oocyte membrane.
-
-
Two-Electrode Voltage Clamp (TEVC) Recording:
-
Place a single oocyte in a recording chamber continuously perfused with ND96 solution.
-
Impale the oocyte with two microelectrodes (voltage and current) filled with 3 M KCl.
-
Clamp the membrane potential at a holding potential of -70 mV.
-
Apply ATP (e.g., 10 µM) to evoke an inward current (IATP).
-
Induce receptor desensitization by repeated applications of ATP at 5-minute intervals until a stable, reduced current is observed.
-
-
Potentiation Assay:
-
After establishing a desensitized baseline, perfuse the oocyte with a solution containing gintonin for a specified duration.
-
Re-apply ATP in the continued presence of gintonin and record the potentiated IATP.
-
Calculate the fold potentiation by dividing the amplitude of the potentiated current by the amplitude of the desensitized baseline current.
-
To determine the EC50, repeat the procedure with a range of gintonin concentrations and fit the data to a concentration-response curve.
-
The general workflow for this experimental procedure is outlined in the following diagram:
Caption: Experimental workflow for P2X1 potentiation analysis.
Conclusion
This compound and gintonin represent two distinct strategies for enhancing P2X1 receptor function. This compound, as a direct-acting PAM, holds promise for targeted therapeutic development, but its characterization is incomplete, with a notable absence of quantitative data on its potentiation effects. Gintonin, conversely, has a well-documented, albeit indirect, mechanism of action and established quantitative parameters for its potentiation of the P2X1 receptor.
For researchers in need of a P2X1 potentiator with a known, quantifiable effect, gintonin is the more established tool. For those in drug development, the direct mechanism of this compound may be more appealing, but it necessitates significant further research to determine its efficacy and therapeutic potential. Future head-to-head studies are essential to definitively compare the performance of these two compounds and guide the selection of the most appropriate tool for specific research and development applications.
References
MRS2219: A Comparative Guide to its Selectivity for the P2X1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of MRS2219's selectivity for the P2X1 purinergic receptor over other P2X subtypes. The information presented is based on available experimental data to assist researchers in evaluating its potential as a selective pharmacological tool.
Summary of MRS2219's Selectivity Profile
MRS2219 is a pyridoxal-5'-phosphate derivative that acts as a selective positive allosteric modulator (PAM) of the P2X1 receptor[1]. Unlike competitive antagonists that block the ATP binding site, MRS2219 enhances the receptor's response to its natural agonist, ATP. This mechanism of action can offer a more nuanced modulation of receptor activity.
Quantitative Analysis of P2X Subtype Activity
Experimental data on the activity of MRS2219 across all P2X subtypes is not exhaustively available in the public domain. However, key studies have established its potentiation effect at the P2X1 receptor and have investigated its activity at some of the other major subtypes. The available data is summarized in the table below.
| P2X Subtype | Agonist/Antagonist Activity | IC50/EC50 (µM) | Species | Comments |
| P2X1 | Potentiator of ATP-evoked responses | 5.9 ± 1.8 | Rat | Selectively enhances the receptor's response to ATP. |
| P2X2 | No enhancing or antagonistic properties observed | - | Rat | Inactive at this subtype. |
| P2X3 | Data not available | - | - | The effect of MRS2219 on this subtype has not been reported. A related compound, MRS2220, shows weak antagonism. |
| P2X4 | No enhancing or antagonistic properties observed | - | Rat | Inactive at this subtype. |
| P2X5 | Data not available | - | - | The activity of MRS2219 at this subtype has not been characterized. |
| P2X6 | Data not available | - | - | The activity of MRS2219 at this subtype has not been characterized. |
| P2X7 | Data not available | - | - | The activity of MRS2219 at this subtype has not been characterized. |
Data sourced from a study on recombinant rat P2X receptors.
Furthermore, studies have indicated that MRS2219 is inactive as either an agonist or antagonist at phospholipase C-coupled P2Y1 receptors, recombinant human P2Y2 and P2Y4 receptors, and recombinant rat P2Y6 receptors. It also shows no measurable affinity for rat A1, rat A2A, or human A3 adenosine receptors, further highlighting its selectivity for the P2X1 subtype within the broader purinergic receptor family.
Experimental Protocols
The determination of MRS2219's selectivity profile involves a series of in vitro experiments designed to measure its effect on the function of different P2X receptor subtypes. The primary methods employed are electrophysiological recordings and calcium influx assays using cell lines or oocytes expressing recombinant P2X receptors.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is a cornerstone for characterizing the activity of ion channels like P2X receptors.
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the specific human or rat P2X receptor subtype of interest. The oocytes are then incubated for 2-5 days to allow for robust receptor expression on the cell membrane.
-
Electrophysiological Recording: A single oocyte is placed in a recording chamber and perfused with a standard saline solution. Two microelectrodes, a voltage-sensing electrode and a current-injecting electrode, are inserted into the oocyte. The membrane potential is clamped at a holding potential, typically -60 mV.
-
Agonist and Modulator Application: A baseline current is established. The P2X receptor agonist, typically ATP or a stable analog like α,β-methylene ATP, is applied at a concentration that elicits a submaximal response (e.g., EC20-EC50). To test the effect of MRS2219, the oocyte is pre-incubated with varying concentrations of MRS2219 before the co-application of the agonist and MRS2219.
-
Data Analysis: The potentiation of the agonist-induced current by MRS2219 is measured. The data is then plotted on a concentration-response curve to determine the EC50 value for potentiation. To assess for antagonistic activity, a similar protocol is followed, but the reduction in the agonist-induced current is measured.
Calcium Influx Assays in Recombinant Cell Lines
This high-throughput method measures the influx of calcium ions through the P2X receptor channel upon activation.
-
Cell Culture and Transfection: A suitable mammalian cell line, such as HEK293 or CHO cells, is cultured and transiently or stably transfected with the cDNA for the desired P2X receptor subtype.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
-
Assay Procedure: The cells are placed in a fluorometric imaging plate reader or a fluorescence microscope. A baseline fluorescence is recorded. The P2X agonist is added to the cells, and the resulting increase in intracellular calcium is measured as a change in fluorescence intensity. To determine the effect of MRS2219, cells are pre-incubated with the compound before the addition of the agonist.
-
Data Interpretation: An increase in the agonist-induced fluorescence signal in the presence of MRS2219 indicates potentiation. The EC50 for this effect can be calculated from a concentration-response curve. A decrease in the signal would suggest antagonism.
Visualizing Experimental Workflow and Signaling
To better understand the experimental process and the underlying signaling pathway, the following diagrams are provided.
Caption: Experimental workflow for determining P2X receptor modulator selectivity.
Caption: P2X1 receptor signaling pathway with MRS2219 modulation.
References
A Comparative Analysis of P2X1 Receptor Modulators: The Potentiator Mrs 2219 and the Antagonist NF449
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two key pharmacological tools used to study the P2X1 receptor: Mrs 2219, a selective positive allosteric modulator, and NF449, a potent and selective competitive antagonist. Understanding the distinct mechanisms and effects of these compounds is crucial for the precise dissection of P2X1 receptor signaling in various physiological and pathological contexts, including thrombosis, inflammation, and smooth muscle function.
The P2X1 receptor is an ATP-gated cation channel that, upon activation, allows the influx of Ca²⁺ and Na⁺, leading to downstream cellular responses.[1] The ability to both enhance and inhibit the function of this receptor with selective modulators provides a powerful approach for investigating its roles in cellular signaling.
Contrasting Mechanisms of Action: Potentiation vs. Antagonism
This compound acts as a potentiator of the P2X1 receptor, meaning it enhances the response of the receptor to its endogenous agonist, ATP. While the precise molecular mechanism is not fully elucidated, positive allosteric modulators of ion channels typically act by increasing the agonist's affinity for the receptor or by altering the channel's gating kinetics to favor the open state.[2][3] this compound has been shown to be a selective potentiator of ATP-evoked responses at rat P2X1 receptors.
In stark contrast, NF449 is a potent and selective competitive antagonist .[4][5] Recent cryo-electron microscopy studies have revealed that NF449 exerts its inhibitory effect through a unique "supramolecular" binding mode where two molecules of NF449 occupy the ATP binding site at the interface of adjacent subunits. This physically obstructs ATP from binding and activating the channel, thereby preventing ion influx.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and NF449, highlighting their distinct effects and high selectivity.
Table 1: Potentiating Effect of this compound on P2X1 Receptors
| Compound | Target Receptor | Effect | Potency (EC₅₀) | Species | Selectivity Notes |
| This compound | P2X1 | Potentiator of ATP-evoked responses | 5.9 µM | Rat | Inactive at P2X2, P2X4, and several P2Y receptors. |
Table 2: Inhibitory Potency and Selectivity of NF449
| Compound | Target Receptor | Potency (IC₅₀) | Species |
| NF449 | rP2X1 | 0.28 nM | Rat |
| hP2X1 | 0.05 - 1.0 nM | Human | |
| rP2X1+5 | 0.69 nM | Rat | |
| rP2X2+3 | 120 nM | Rat | |
| rP2X3 | 1,820 nM | Rat | |
| rP2X2 | 47,000 nM | Rat | |
| rP2X4 | > 300,000 nM | Rat | |
| hP2X7 | 40,000 nM | Human |
Data compiled from multiple sources. Values may vary depending on experimental conditions.
Mandatory Visualization
The following diagrams illustrate the P2X1 signaling pathway and the opposing effects of an antagonist and a potentiator, as well as typical experimental workflows.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of P2X1 receptor modulators. Below are protocols for key in vitro experiments.
Two-Electrode Voltage Clamp (TEVC) for P2X1 Antagonist/Potentiator Characterization in Xenopus Oocytes
This electrophysiological technique allows for the direct measurement of ion channel activity.
-
Oocyte Preparation and Receptor Expression:
-
Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
-
Inject oocytes with cRNA encoding the desired P2X1 receptor subtype.
-
Incubate the oocytes for 2-5 days at 16-18°C in a suitable buffer (e.g., ND96 solution) to allow for receptor expression on the plasma membrane.
-
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with recording buffer.
-
Impale the oocyte with two microelectrodes (voltage-sensing and current-injecting) filled with 3 M KCl.
-
Clamp the membrane potential at a holding potential of -60 mV using a voltage-clamp amplifier.
-
-
Experimental Procedure for Antagonism (e.g., NF449):
-
Establish a stable baseline current.
-
Apply a concentration of ATP that elicits a sub-maximal response (e.g., EC₈₀) to obtain a control current.
-
Wash the oocyte with buffer until the current returns to baseline.
-
Pre-incubate the oocyte with varying concentrations of NF449 for 2-5 minutes.
-
Co-apply the same concentration of ATP with the corresponding concentration of NF449 and record the inhibited current.
-
Repeat for a range of antagonist concentrations.
-
-
Experimental Procedure for Potentiation (e.g., this compound):
-
Establish a stable baseline current.
-
Apply a low, sub-maximal concentration of ATP (e.g., EC₁₀-EC₂₀) to elicit a control response.
-
Wash the oocyte with buffer until the current returns to baseline.
-
Co-apply the same low concentration of ATP with varying concentrations of this compound and record the potentiated current.
-
Repeat for a range of potentiator concentrations.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current in the presence and absence of the modulator.
-
For antagonists, normalize the inhibited responses to the control response. Plot the normalized response against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
For potentiators, express the potentiation as a percentage increase over the control ATP response. Plot this percentage against the logarithm of the potentiator concentration to determine the EC₅₀ for potentiation.
-
In Vitro Calcium Influx Assay for P2X1 Modulator Screening
This cell-based assay provides a higher-throughput method to assess receptor activity by measuring changes in intracellular calcium.
-
Cell Preparation:
-
Culture a suitable cell line (e.g., HEK293 or CHO cells) stably or transiently expressing the P2X1 receptor.
-
Seed the cells into a 96- or 384-well black, clear-bottom microplate and grow to an appropriate confluency.
-
-
Dye Loading:
-
On the day of the assay, wash the cells with a physiological salt solution (e.g., HBSS) buffered with HEPES.
-
Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically involving a 30-60 minute incubation at 37°C.
-
After incubation, gently wash the cells to remove excess dye.
-
-
Assay Procedure for Antagonism (e.g., NF449):
-
Prepare serial dilutions of NF449 in the assay buffer.
-
Add the NF449 dilutions to the respective wells and pre-incubate for 10-15 minutes.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR, FDSS).
-
Establish a stable baseline fluorescence reading.
-
Add a pre-determined concentration of ATP (e.g., EC₈₀) to all wells simultaneously and record the change in fluorescence over time.
-
-
Assay Procedure for Potentiation (e.g., this compound):
-
Prepare a solution containing a low, sub-maximal concentration of ATP (e.g., EC₁₀-EC₂₀) mixed with serial dilutions of this compound.
-
Place the plate in the fluorescence plate reader and establish a baseline.
-
Add the ATP/Mrs 2219 mixtures to the respective wells and record the change in fluorescence.
-
-
Data Analysis:
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration.
-
Calculate the response (e.g., peak fluorescence or area under the curve) for each well.
-
Analyze the data as described for the TEVC protocol to determine IC₅₀ or EC₅₀ values.
-
Conclusion
This compound and NF449 represent two distinct classes of P2X1 receptor modulators that are invaluable for probing the receptor's function. NF449, with its exceptional potency and selectivity, is the tool of choice for specifically blocking P2X1-mediated signaling. In contrast, this compound provides a means to amplify the receptor's response to its natural agonist, ATP, allowing for the study of gain-of-function scenarios. The selection of either the potentiator or the antagonist will depend on the specific experimental question being addressed. A thorough understanding of their opposing mechanisms of action and the application of appropriate experimental protocols are essential for the robust and accurate interpretation of research findings in the field of purinergic signaling.
References
- 1. Discovery of positive allosteric modulators and silent allosteric modulators of the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are P2X1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. Structural insights into the human P2X1 receptor and ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of MRS 2219 Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of MRS 2219, a positive allosteric modulator of the P2X1 receptor, with findings from genetic models where the P2X1 receptor has been knocked out or overexpressed. The data presented herein is essential for cross-validating the on-target effects of this compound and understanding the physiological roles of the P2X1 receptor.
Introduction to this compound and P2X1 Genetic Models
This compound is a selective positive allosteric modulator (PAM) of the P2X1 receptor, an ATP-gated ion channel. As a PAM, this compound enhances the receptor's response to its endogenous ligand, ATP. The P2X1 receptor is primarily expressed on platelets and smooth muscle cells, playing a key role in thrombosis and vas deferens contractility.
To validate that the effects of this compound are mediated through the P2X1 receptor, researchers utilize genetic models, including:
-
P2X1 Knockout (P2X1-/-) Mice: These mice lack a functional P2X1 receptor. They are invaluable for determining if the effects of a compound like this compound are absent when the target receptor is not present.
-
P2X1 Transgenic (Tg) Mice: These mice overexpress the P2X1 receptor, leading to an amplified response to P2X1 agonists and modulators. They help to confirm that the observed effects are indeed due to the potentiation of the P2X1 receptor signaling pathway.
This guide will compare the documented and expected effects of this compound in wild-type (WT) animals versus these genetic models across key physiological functions.
Comparative Data on P2X1 Receptor Function
The following tables summarize the quantitative and qualitative effects observed in wild-type animals treated with this compound and in P2X1 genetic models.
Table 1: Effects on Platelet Function and Thrombosis
| Parameter | Wild-Type (WT) | WT + this compound (Expected) | P2X1 Knockout (P2X1-/-) | P2X1 Transgenic (Tg) |
| P2X1-mediated Ca2+ Influx | Normal | Increased | Absent | Increased |
| Platelet Aggregation (low dose collagen) | Normal | Enhanced | Decreased[1] | Enhanced[2] |
| In Vivo Thrombus Formation | Normal | Potentiated | Reduced[3][4][5] | Increased |
| Bleeding Time | Normal | No significant change | No significant change | Not reported |
Table 2: Effects on Vas Deferens Contractility and Male Fertility
| Parameter | Wild-Type (WT) | WT + this compound (Expected) | P2X1 Knockout (P2X1-/-) | P2X1 Transgenic (Tg) |
| Neurogenic Contractions | Normal | Potentiated | Reduced by up to 60% | Enhanced |
| Response to P2X Agonists | Normal | Potentiated | Abolished | Enhanced |
| Male Fertility | Normal | Potentially enhanced | Reduced by ~90% | Not reported |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
1. Measurement of Platelet Aggregation
-
Objective: To assess the effect of this compound on platelet aggregation in response to a low-dose agonist.
-
Method:
-
Prepare washed platelets from whole blood obtained from wild-type, P2X1-/-, and P2X1 Tg mice.
-
Adjust the platelet concentration to a standardized value (e.g., 2.5 x 10^8 platelets/mL).
-
Pre-incubate the platelet suspension with either vehicle or this compound at various concentrations for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate aggregation by adding a sub-maximal concentration of a platelet agonist, such as collagen or ADP.
-
Monitor the change in light transmission using a platelet aggregometer. The increase in light transmission corresponds to the degree of platelet aggregation.
-
Quantify the aggregation response by measuring the maximum aggregation percentage.
-
2. In Vivo Thrombosis Model (FeCl3-induced)
-
Objective: To evaluate the pro-thrombotic or anti-thrombotic effects of this compound in a live animal model.
-
Method:
-
Anesthetize the mouse (wild-type, P2X1-/-, or P2X1 Tg).
-
Surgically expose a mesenteric or carotid artery.
-
Administer either vehicle or this compound intravenously or intraperitoneally.
-
Induce thrombosis by applying a small piece of filter paper saturated with ferric chloride (FeCl3) solution (e.g., 10%) to the adventitial surface of the artery for a defined period (e.g., 3 minutes).
-
Monitor blood flow using a Doppler flow probe.
-
The time to vessel occlusion is recorded as the primary endpoint. A shorter time to occlusion indicates a pro-thrombotic effect, while a longer time suggests an anti-thrombotic effect.
-
3. Assessment of Vas Deferens Contractility
-
Objective: To measure the contractile response of the vas deferens to nerve stimulation and exogenous agonists.
-
Method:
-
Isolate the vasa deferentia from wild-type, P2X1-/-, and P2X1 Tg mice.
-
Mount the tissues in an organ bath containing a physiological salt solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Connect one end of the tissue to a force transducer to record isometric contractions.
-
After an equilibration period, elicit neurogenic contractions using electrical field stimulation (EFS) with parameters such as 0.1-10 Hz frequency, 0.5 ms pulse duration, and supramaximal voltage for a short duration (e.g., 10 seconds).
-
To assess the effect of this compound, pre-incubate the tissue with the compound before applying EFS or an exogenous P2X1 receptor agonist like α,β-methylene ATP.
-
Record and quantify the amplitude of the contractile responses.
-
Visualizations
P2X1 Receptor Signaling Pathway
Caption: P2X1 receptor signaling pathway activated by ATP and potentiated by this compound.
Experimental Workflow for Cross-Validation
Caption: Workflow for cross-validating this compound effects using genetic models.
The comparative analysis of this compound's effects in wild-type versus P2X1 genetic models provides strong evidence for its on-target mechanism of action. The absence of potentiation by this compound in P2X1 knockout mice and the exaggerated response in P2X1 transgenic mice would definitively confirm that its pharmacological activity is mediated through the P2X1 receptor. This cross-validation approach is critical for the preclinical development of P2X1-targeting therapeutics. The data presented in this guide serves as a valuable resource for researchers in the fields of purinergic signaling, thrombosis, and reproductive biology.
References
- 1. researchgate.net [researchgate.net]
- 2. Overexpression of the platelet P2X1 ion channel in transgenic mice generates a novel prothrombotic phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purinergic control of inflammation and thrombosis: Role of P2X1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Role of the Fast ATP-gated P2X1 Cation Channel in Thrombosis of Small Arteries In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. P2X1 expressed on polymorphonuclear neutrophils and platelets is required for thrombosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Allosteric Mechanism of MRS2219: A Comparative Guide for P2X1 Receptor Modulators
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of receptor modulation is paramount. This guide provides a comprehensive comparison of MRS2219, a positive allosteric modulator of the P2X1 receptor, with orthosteric agonists and antagonists, supported by experimental data and detailed protocols.
MRS2219 has been identified as a selective positive allosteric modulator (PAM) of the P2X1 receptor, an ATP-gated ion channel. Unlike orthosteric ligands that bind directly to the primary agonist binding site, allosteric modulators bind to a distinct site on the receptor, thereby altering the receptor's response to the endogenous agonist, ATP. This guide will delve into the experimental evidence confirming this allosteric mechanism and compare the pharmacological profile of MRS2219 with that of conventional P2X1 receptor ligands.
Comparative Analysis of P2X1 Receptor Ligands
The following tables summarize the quantitative data for MRS2219 and a selection of orthosteric agonists and antagonists of the P2X1 receptor. This data allows for a direct comparison of their potencies and mechanisms of action.
| Positive Allosteric Modulator | Species | Assay | EC50 | Description |
| MRS2219 | Rat | Two-Electrode Voltage Clamp (Xenopus oocytes) | 5.9 ± 1.8 µM | Potentiates ATP-evoked responses[1] |
Table 1: Potency of the P2X1 Receptor Positive Allosteric Modulator MRS2219. The EC50 value represents the concentration of MRS2219 required to produce 50% of its maximal potentiating effect on ATP-evoked currents.
| Orthosteric Agonist | Species | EC50 |
| ATP | Human | ~0.75 µM |
| 2-MeSATP | Rat | 54 nM |
| α,β-methylene ATP | Human | 99 nM |
| BzATP | - | Potent agonist with nanomolar activity |
Table 2: Potency of Orthosteric Agonists at the P2X1 Receptor. EC50 values indicate the concentration of the agonist required to elicit a half-maximal response.
| Orthosteric Antagonist | Species | IC50 |
| NF449 | Human | 0.80 ± 0.02 nM |
| TNP-ATP | Rat | 6 nM |
| PPADS | Rat | 98.5 ± 5.5 nM |
| Ip5I | Rat | 3 nM |
| MRS2159 | - | - |
Table 3: Potency of Orthosteric Antagonists at the P2X1 Receptor. IC50 values represent the concentration of the antagonist needed to inhibit 50% of the receptor's response to an agonist.
Deciphering the Allosteric Mechanism of MRS2219
The allosteric nature of MRS2219 is confirmed through functional assays that demonstrate its ability to enhance the response of the P2X1 receptor to its orthosteric agonist, ATP, without activating the receptor on its own. This potentiation is a hallmark of positive allosteric modulation.
Experimental Protocols for Characterizing P2X1 Receptor Modulators
The following are detailed methodologies for key experiments used to confirm the allosteric mechanism of MRS2219 and to characterize other P2X1 receptor ligands.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is instrumental in studying the electrophysiological properties of ion channels like the P2X1 receptor.
1. Oocyte Preparation and Receptor Expression:
-
Stage V-VI oocytes are harvested from Xenopus laevis.
-
Oocytes are injected with cRNA encoding the human or rat P2X1 receptor.
-
Injected oocytes are incubated for 2-5 days at 16-18°C to allow for receptor expression on the cell membrane.
2. Solutions:
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH adjusted to 7.5 with NaOH.
-
Electrode Filling Solution: 3 M KCl.
3. Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with ND96 solution.
-
The oocyte is impaled with two microelectrodes, one for voltage sensing and one for current injection.
-
The membrane potential is clamped at a holding potential of -60 mV.
-
The orthosteric agonist (e.g., ATP) is applied at a concentration that elicits a submaximal response (e.g., EC20).
-
MRS2219 is then co-applied with the agonist, and the change in current amplitude is measured to quantify the potentiation.
-
Concentration-response curves for the agonist are generated in the absence and presence of a fixed concentration of MRS2219 to determine the fold-shift in EC50.
Intracellular Calcium Flux Assay
This assay measures the increase in intracellular calcium concentration upon P2X1 receptor activation, which is a direct consequence of the ion channel opening.
1. Cell Culture and Dye Loading:
-
HEK293 cells are transiently transfected with a plasmid containing the cDNA for the P2X1 receptor.
-
24-48 hours post-transfection, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for 30-60 minutes at 37°C.
-
After loading, cells are washed to remove excess dye.
2. Measurement of Calcium Flux:
-
Baseline fluorescence is measured using a fluorescence plate reader or a microscope.
-
The orthosteric agonist (e.g., ATP) is added to the cells.
-
In a separate set of experiments, MRS2219 is pre-incubated with the cells for a short period before the addition of the agonist.
-
The change in fluorescence intensity, which corresponds to the influx of calcium, is recorded over time.
-
The potentiation by MRS2219 is quantified by comparing the peak fluorescence or the area under the curve in the absence and presence of the modulator.
P2X1 Receptor Signaling Pathway
The P2X1 receptor is a non-selective cation channel. Upon binding of ATP, the channel opens, allowing the influx of Na⁺ and Ca²⁺ ions. This leads to membrane depolarization and an increase in intracellular calcium, which in turn triggers various downstream cellular responses, such as smooth muscle contraction and platelet aggregation.
References
MRS2219: A Comparative Analysis of In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the known in vitro and potential in vivo effects of MRS2219, a selective positive allosteric modulator of the P2X1 receptor. While in vitro data have characterized its activity, direct in vivo studies on MRS2219 are not extensively documented in publicly available literature. This guide, therefore, summarizes the existing experimental data and extrapolates potential in vivo applications based on the well-established physiological roles of the P2X1 receptor.
Data Presentation: Quantitative Analysis
The primary in vitro effect of MRS2219 is the potentiation of ATP-evoked responses at P2X1 receptors. The following table summarizes the key quantitative data available.
| Parameter | Value | Species/System | Reference |
| EC50 (Potentiation of ATP-evoked response) | 5.9 ± 1.8 µM | Rat P2X1 Receptors | [1] |
Note: There is currently a lack of quantitative in vivo data for MRS2219 in the public domain.
In Vitro Effects of MRS2219
MRS2219 has been identified as a selective potentiator of the P2X1 receptor, an ATP-gated ion channel.
Potentiation of P2X1 Receptor Activity
In vitro studies have demonstrated that MRS2219 enhances the response of P2X1 receptors to their endogenous agonist, ATP. This potentiation is concentration-dependent, with a reported half-maximal effective concentration (EC50) of 5.9 ± 1.8 µM in studies using rat P2X1 receptors[1]. This indicates that MRS2219 does not activate the P2X1 receptor on its own but rather amplifies the signal generated by ATP.
Selectivity Profile
Importantly, MRS2219 has been shown to be selective for the P2X1 receptor subtype. Studies have indicated that it is inactive at other P2X and P2Y receptor subtypes, highlighting its potential as a specific pharmacological tool to investigate P2X1-mediated signaling pathways.
Experimental Protocols: In Vitro Assays
The characterization of MRS2219's in vitro effects typically involves electrophysiological and calcium imaging techniques.
Electrophysiology
Objective: To measure the potentiation of ATP-gated ion currents in cells expressing P2X1 receptors.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293 cells) is cultured and transiently transfected with the cDNA encoding the rat P2X1 receptor.
-
Patch-Clamp Recording: Whole-cell patch-clamp recordings are performed on the transfected cells.
-
Drug Application: A baseline response is established by applying a submaximal concentration of ATP. Subsequently, cells are co-incubated with varying concentrations of MRS2219 and the same concentration of ATP.
-
Data Analysis: The potentiation of the ATP-evoked current by MRS2219 is measured and plotted against the concentration of MRS2219 to determine the EC50 value.
Calcium Imaging
Objective: To visualize and quantify the increase in intracellular calcium concentration mediated by P2X1 receptor activation and its potentiation by MRS2219.
Methodology:
-
Cell Preparation: Cells expressing P2X1 receptors are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulation: Cells are first stimulated with a submaximal concentration of ATP to establish a baseline calcium response. After a washout period, cells are treated with MRS2219 followed by co-application with ATP.
-
Fluorescence Measurement: Changes in intracellular calcium are monitored using a fluorescence microscope and quantified.
-
Data Analysis: The increase in the calcium signal in the presence of MRS2219 compared to ATP alone is calculated to assess the degree of potentiation.
Potential In Vivo Effects and Therapeutic Implications
While direct in vivo studies on MRS2219 are lacking, the known physiological roles of the P2X1 receptor allow for informed hypotheses about its potential effects in living organisms. P2X1 receptors are primarily expressed on platelets, smooth muscle cells, and some neuronal populations. Therefore, a P2X1 potentiator like MRS2219 could have significant implications in thrombosis, inflammation, and pain.
Thrombosis
P2X1 receptors play a crucial role in platelet aggregation and thrombus formation. Potentiation of P2X1 signaling would be expected to enhance platelet responses to ATP released at sites of vascular injury, potentially leading to a pro-thrombotic state.
Potential Experimental Workflow for In Vivo Thrombosis Model:
Caption: Workflow for assessing the in vivo effects of MRS2219 on thrombosis.
Inflammation and Pain
P2X1 receptors are also implicated in inflammatory processes and nociception. Their activation on immune cells can contribute to the release of pro-inflammatory cytokines. In the context of pain, P2X1 receptors on sensory neurons can modulate nociceptive signaling. Potentiation of these receptors by MRS2219 could, therefore, exacerbate inflammatory responses and pain perception.
Signaling Pathway of P2X1 Receptor in Nociception:
Caption: Potential role of MRS2219 in potentiating P2X1-mediated pain signaling.
Conclusion
MRS2219 is a valuable research tool for studying the physiological and pathological roles of the P2X1 receptor due to its selectivity and potentiating activity demonstrated in in vitro assays. While its in vivo effects have not been directly reported, the established functions of P2X1 receptors in thrombosis, inflammation, and pain suggest that MRS2219 could have significant and potentially pro-thrombotic and pro-inflammatory/nociceptive effects in living systems. Further in vivo research is necessary to validate these hypotheses and to explore the full therapeutic or toxicological profile of this compound. The experimental designs and signaling pathways outlined in this guide provide a framework for such future investigations.
References
Validation of Mrs 2219's Potentiation of Endogenous P2X1 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Mrs 2219, a known potentiator of P2X1 receptors, with other potential endogenous and exogenous modulators. The information is compiled from peer-reviewed scientific literature to assist researchers in evaluating its efficacy and designing validation experiments.
Introduction to P2X1 Receptor Potentiation
The P2X1 receptor is a ligand-gated ion channel activated by extracellular adenosine triphosphate (ATP), playing a crucial role in various physiological processes, including smooth muscle contraction, platelet aggregation, and neurotransmission.[1] Potentiation of the P2X1 receptor, an enhancement of its response to ATP, is a key area of research for developing novel therapeutics. This compound has been identified as a selective positive allosteric modulator (PAM) of the P2X1 receptor, meaning it binds to a site distinct from the ATP binding site to enhance receptor function.[2]
Comparative Analysis of P2X1 Receptor Potentiators
This section compares the potentiating effects of this compound with other known modulators of the P2X1 receptor. It is important to note that the data presented below are compiled from different studies and experimental systems, which may not allow for direct, quantitative comparison.
| Compound/Modulator | Type of Modulation | Effective Concentration | Experimental System | Key Findings | Reference |
| This compound | Positive Allosteric Modulator | EC₅₀ = 5.9 µM | Rat P2X1 in Xenopus oocytes | Selectively potentiates ATP-evoked responses at P2X1 receptors. | [2] |
| Gintonin | Potentiator (indirect) | Concentration-dependent | P2X1 in Xenopus oocytes | Potentiates desensitized P2X1 receptor currents via LPA receptor activation and phosphoinositide turnover. | [3][4] |
| Phosphatidylinositol 4,5-bisphosphate (PI(4,5)P₂) | Direct Potentiator | 5 µM | P2X1 in excised macropatches from Xenopus oocytes | Directly activates and potentiates P2X1 receptor currents. | |
| Protein Kinase C (PKC) Activation | Potentiation | - | P2X1 in various systems | Activation of PKC potentiates P2X1 receptor currents. |
Experimental Protocols for Validation
To validate the potentiation of endogenous or recombinant P2X1 receptors by this compound or other compounds, two primary experimental approaches are recommended: electrophysiological recordings and intracellular calcium imaging.
Electrophysiological Measurement of P2X1 Receptor Currents
This protocol is designed for measuring the potentiation of ATP-evoked currents through P2X1 receptors expressed in a heterologous system like Xenopus oocytes or mammalian cell lines (e.g., HEK293).
Objective: To quantify the enhancement of P2X1 receptor-mediated ion currents by a test compound.
Materials:
-
Xenopus laevis oocytes or HEK293 cells
-
cRNA or cDNA encoding the P2X1 receptor
-
Two-electrode voltage-clamp (for oocytes) or whole-cell patch-clamp (for HEK293 cells) setup
-
External and internal recording solutions
-
ATP solution (agonist)
-
This compound or other test compounds
Procedure (Two-Electrode Voltage Clamp on Xenopus Oocytes):
-
Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
-
Receptor Expression: Inject oocytes with cRNA encoding the P2X1 receptor and incubate for 2-5 days at 16-18°C to allow for receptor expression.
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96).
-
Impale the oocyte with two microelectrodes (voltage and current) filled with 3 M KCl.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Establish a baseline current.
-
-
Agonist and Potentiator Application:
-
Apply a sub-maximal concentration of ATP (e.g., EC₂₀) to elicit a control inward current.
-
Wash the oocyte with the recording solution until the current returns to baseline.
-
Pre-incubate the oocyte with the test compound (e.g., this compound) for a defined period.
-
Co-apply the same concentration of ATP with the test compound and record the potentiated current.
-
-
Data Analysis:
-
Measure the peak amplitude of the ATP-evoked current in the absence and presence of the test compound.
-
Calculate the potentiation as the percentage increase in current amplitude compared to the control response.
-
Generate concentration-response curves for the potentiator to determine its EC₅₀.
-
Intracellular Calcium Imaging Assay
This protocol measures the potentiation of ATP-induced intracellular calcium ([Ca²⁺]i) influx through P2X1 receptors.
Objective: To quantify the enhancement of P2X1-mediated calcium influx by a test compound.
Materials:
-
HEK293 cells stably or transiently expressing the P2X1 receptor
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Balanced salt solution (e.g., HBSS)
-
ATP solution (agonist)
-
This compound or other test compounds
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Procedure:
-
Cell Culture and Dye Loading:
-
Culture HEK293-P2X1 cells on glass-bottom dishes or microplates.
-
Load the cells with a calcium indicator dye according to the manufacturer's protocol.
-
-
Baseline Fluorescence Measurement:
-
Wash the cells with a balanced salt solution.
-
Record the baseline fluorescence intensity.
-
-
Agonist and Potentiator Application:
-
Add the test compound (e.g., this compound) at the desired concentration and incubate.
-
Stimulate the cells with a sub-maximal concentration of ATP.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Quantify the change in fluorescence (ΔF) relative to the baseline fluorescence (F₀) to obtain ΔF/F₀.
-
Compare the peak ΔF/F₀ in the presence and absence of the test compound to determine the degree of potentiation.
-
Perform concentration-response experiments to determine the EC₅₀ of the potentiator.
-
Visualizing Signaling and Experimental Logic
To better understand the underlying mechanisms and experimental design, the following diagrams are provided.
References
- 1. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry of Adenosine, P2Y and P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gintonin, a Ginseng-Derived Lysophosphatidic Acid Receptor Ligand, Potentiates ATP-Gated P2X1 Receptor Channel Currents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gintonin, a ginseng-derived lysophosphatidic acid receptor ligand, potentiates ATP-gated P2X₁ receptor channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Species-Specificity of MRS 2219's Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of MRS 2219, a known positive allosteric modulator (PAM) of the P2X1 receptor. Due to a notable lack of direct comparative studies on its species-specificity, this document summarizes the existing data, primarily on the rat P2X1 receptor, and discusses potential alternatives and the methodologies for assessing P2X1 receptor modulation.
Executive Summary
This compound has been identified as a selective positive allosteric modulator of the rat P2X1 receptor, an ATP-gated ion channel.[1] While the presence and functional importance of P2X1 receptors in other species, including humans, are well-established, particularly in platelets, direct evidence of this compound's activity and potency on non-rodent P2X1 receptors is currently lacking in the scientific literature. This guide presents the available quantitative data for this compound, explores potential alternative modulators, and provides detailed experimental protocols to facilitate further research into the species-specificity of P2X1 receptor modulation.
Data Presentation: Quantitative Comparison of P2X1 Receptor Modulators
The following table summarizes the available quantitative data for this compound and other compounds discussed in this guide. It is important to note the limited availability of direct P2X1 positive allosteric modulators for a robust comparison.
| Compound | Mechanism of Action | Target Receptor | Species | Potency (EC₅₀/IC₅₀) | Selectivity | Reference |
| This compound | Positive Allosteric Modulator | P2X1 | Rat | 5.9 μM (EC₅₀) | Selective for P2X1 over P2X2, P2X3, and P2X4 | [1] |
| Gintonin | Indirect Potentiation (via LPA receptor activation) | P2X1 | Not specified | Concentration-dependent potentiation | Indirect, acts through LPA1/3 receptors | [2] |
| Ivermectin | Positive Allosteric Modulator | P2X4 (primarily) | Human, Murine | Species-specific effects on P2X7; not a consistent P2X1 PAM | Selective for P2X4 | [3] |
| NF449 | Antagonist | P2X1 | Human, Rat | Sub-nanomolar | Highly selective for P2X1 | [4] |
Signaling Pathways
The following diagrams illustrate the signaling pathways of P2X1 receptor activation and its modulation.
Caption: Direct positive allosteric modulation of the P2X1 receptor by this compound.
Caption: Indirect potentiation of the P2X1 receptor by gintonin via LPA receptor signaling.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the species-specificity of P2X1 receptor modulators.
Calcium Influx Assay for P2X1 Receptor Potentiation
This protocol is designed to quantify the potentiation of ATP-induced calcium influx by a positive allosteric modulator in a cell line expressing the P2X1 receptor of interest (e.g., human, rat, mouse).
a. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the P2X1 receptor of the desired species in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.
-
Seed cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
b. Dye Loading:
-
On the day of the experiment, wash the cells once with a physiological salt solution (e.g., HBSS) buffered with HEPES.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
After incubation, gently wash the cells with the assay buffer to remove excess dye.
c. Compound and Agonist Preparation:
-
Prepare serial dilutions of the test compound (e.g., this compound) in the assay buffer.
-
Prepare a solution of the P2X1 agonist, ATP, at a concentration that elicits a submaximal response (EC₂₀). This concentration needs to be predetermined for each species-specific P2X1 receptor.
d. Assay Procedure:
-
Add the test compound dilutions to the respective wells and pre-incubate for 10-15 minutes at room temperature.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Establish a stable baseline fluorescence reading.
-
Add the EC₂₀ concentration of ATP to all wells simultaneously using the plate reader's injection system.
-
Record the fluorescence intensity over time to measure the calcium influx.
e. Data Analysis:
-
The potentiation is calculated as the percentage increase in the fluorescence signal in the presence of the test compound compared to the signal with ATP alone.
-
Generate concentration-response curves for the potentiator and calculate the EC₅₀ value.
Electrophysiological Assessment of P2X1 Potentiation
This protocol describes the use of two-electrode voltage clamp (TEVC) electrophysiology in Xenopus laevis oocytes to characterize the effect of a PAM on P2X1 receptor currents.
a. Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
-
Inject oocytes with cRNA encoding the P2X1 receptor of the desired species.
-
Incubate the oocytes for 2-5 days at 16-18°C in ND96 solution supplemented with antibiotics to allow for receptor expression.
b. Electrophysiological Recording:
-
Place a single oocyte in a recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.
-
Clamp the membrane potential at a holding potential of -60 mV.
-
Apply a submaximal concentration of ATP (e.g., EC₁₀-EC₂₀) to elicit a baseline current.
-
Co-apply the same concentration of ATP with varying concentrations of the test compound (e.g., this compound).
-
Record the peak inward current in response to each application.
c. Data Analysis:
-
Measure the potentiation of the ATP-evoked current by the test compound.
-
Plot the percentage potentiation against the compound concentration to determine the EC₅₀.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the species-specificity of a P2X1 receptor modulator.
Caption: A logical workflow for the systematic assessment of a P2X1 modulator's species-specificity.
Conclusion
The available data on this compound highlight its role as a selective positive allosteric modulator of the rat P2X1 receptor. However, a significant knowledge gap exists regarding its effects in other species. The experimental protocols detailed in this guide provide a framework for researchers to systematically investigate the species-specificity of this compound and other P2X1 modulators. Such studies are crucial for the translation of preclinical findings and the development of novel therapeutics targeting the P2X1 receptor. Further research is warranted to identify and characterize more direct P2X1 positive allosteric modulators to expand the pharmacological toolbox for this important therapeutic target.
References
- 1. Medicinal Chemistry of Adenosine, P2Y and P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gintonin, a ginseng-derived lysophosphatidic acid receptor ligand, potentiates ATP-gated P2X₁ receptor channel currents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive allosteric modulation by ivermectin of human but not murine P2X7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The P2X1 receptor as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Published Data on MRS 2219: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the P2X1 receptor potentiator, MRS 2219, with other alternatives, supported by available experimental data. The information is intended to aid researchers in the selection and application of appropriate pharmacological tools for studying P2X1 receptor function.
Executive Summary
This compound is a selective positive allosteric modulator (PAM) of the P2X1 receptor, an ATP-gated ion channel.[1] It enhances the receptor's response to its endogenous agonist, ATP. While this compound has been identified as a useful tool for studying P2X1 receptor function, a comprehensive, direct comparison with other P2X1 potentiators in the published literature is limited. This guide summarizes the currently available data for this compound and provides a comparative context against other known P2X1 receptor modulators.
Data Presentation
The following tables summarize the quantitative data available for this compound and a selection of other P2X1 receptor modulators for comparative purposes.
Table 1: Potency and Efficacy of this compound
| Compound | Action | Receptor Subtype | Species | Potency (EC₅₀/IC₅₀) | Reference |
| This compound | Potentiator | rat P2X₁ | Rat | EC₅₀: 5.9 ± 1.8 μM | [2] |
Table 2: Comparative Data of Selected P2X1 Receptor Antagonists
| Compound | Action | Receptor Subtype | Species | Potency (IC₅₀/Kᵢ) | Reference |
| MRS 2220 | Antagonist | recombinant P2X₁ | Rat | IC₅₀: 10.2 ± 2.6 μM | [2] |
| PPADS | Antagonist | recombinant P2X₁ | Rat | IC₅₀: 98.5 ± 5.5 nM | [2] |
| iso-PPADS | Antagonist | recombinant P2X₁ | Rat | IC₅₀: 42.5 ± 17.5 nM | [2] |
| NF449 | Antagonist | rat P2X₁ | Rat | IC₅₀: 0.28 nM | |
| NF449 | Antagonist | human P2X₁ | Human | Kᵢ: 6.6 nM | |
| A-317491 | Antagonist | P2X₁ | - | Micromolar range |
Table 3: Selectivity Profile of this compound
| Receptor Subtype | Activity | Concentration |
| P2Y₁ (turkey erythrocytes) | Inactive (agonist or antagonist) | 100 μM |
| human P2Y₂ (recombinant) | Inactive (agonist or antagonist) | 100 μM |
| human P2Y₄ (recombinant) | Inactive (agonist or antagonist) | 100 μM |
| rat P2Y₆ (recombinant) | Inactive (agonist or antagonist) | 100 μM |
| rat A₁ adenosine | No measurable affinity | 100 μM |
| rat A₂A adenosine | No measurable affinity | 100 μM |
| human A₃ adenosine | No measurable affinity | 100 μM |
Experimental Protocols
Detailed experimental protocols for the specific characterization of this compound are not extensively published. However, the following are generalized methodologies for key experiments typically used to assess the activity of P2X1 receptor modulators.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for measuring the ion channel activity of P2X1 receptors.
Objective: To measure the potentiation of ATP-evoked currents by this compound in cells expressing P2X1 receptors.
Methodology:
-
Cell Culture: HEK293 cells stably or transiently expressing the rat or human P2X1 receptor are cultured on glass coverslips.
-
Solutions:
-
External Solution (aCSF): Containing (in mM): 125 NaCl, 2.5 KCl, 1 MgCl₂, 2 CaCl₂, 1.25 NaH₂PO₄, 25 NaHCO₃, and 25 glucose, pH 7.4, bubbled with 95% O₂–5%CO₂.
-
Internal Solution: Containing (in mM): 130 KCl, 5 NaCl, 0.4 CaCl₂, 1 MgCl₂, 10 HEPES, and 11 EGTA, pH 7.3.
-
-
Recording:
-
Coverslips are transferred to a recording chamber on an inverted microscope and perfused with external solution.
-
Borosilicate glass pipettes (4–8 MΩ) are filled with internal solution and used to form a gigaseal with the cell membrane.
-
The membrane is ruptured to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
-
Drug Application:
-
ATP is applied at a sub-maximal concentration (e.g., EC₂₀) to elicit a baseline current.
-
After washout and recovery, cells are pre-incubated with this compound for a defined period before co-application with ATP.
-
The potentiation of the ATP-evoked current by this compound is measured.
-
Calcium Influx Assay
This is a high-throughput method to assess changes in intracellular calcium concentration upon P2X1 receptor activation.
Objective: To measure the enhancement of ATP-induced calcium influx by this compound.
Methodology:
-
Cell Culture: Cells expressing the P2X1 receptor (e.g., HEK293) are seeded in a 96-well plate.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Agonist Application: A sub-maximal concentration of ATP is added to the wells to stimulate the P2X1 receptor.
-
Signal Detection: The change in fluorescence, corresponding to the influx of calcium, is measured using a fluorescence plate reader.
-
Data Analysis: The potentiation by this compound is calculated as the percentage increase in the ATP-induced calcium signal in the presence of the compound compared to ATP alone.
Mandatory Visualization
Caption: P2X1 receptor signaling pathway with this compound as a positive allosteric modulator.
Caption: General experimental workflow for assessing this compound activity.
References
Safety Operating Guide
Proper Disposal of MRS2219: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This guide provides essential information on the safe disposal of MRS2219, a chlorinated adenosine analog, ensuring the protection of personnel and the environment. The primary route for disposal of MRS2219 is through a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain.
Key Safety and Hazard Information
A thorough understanding of the hazards associated with MRS2219 is fundamental to its safe handling and disposal. The following table summarizes the key hazard information derived from the Safety Data Sheet (SDS).
| Hazard Category | Classification | Precautionary Statement |
| Skin Irritation | Category 2 | Causes skin irritation. |
| Eye Irritation | Category 2A | Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | May cause respiratory irritation. |
| Hazardous to the Aquatic Environment (Short-term) | Category 3 | Harmful to aquatic life. |
| Hazardous to the Aquatic Environment (Long-term) | Category 3 | Harmful to aquatic life with long lasting effects.[1] |
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of MRS2219 waste. This workflow emphasizes the importance of containment and professional disposal.
Caption: Decision workflow for the proper disposal of MRS2219 waste.
Experimental Protocols for Waste Handling
While there are no specific, validated protocols for the chemical neutralization of MRS2219 in a standard laboratory setting, the following procedures should be followed for the safe handling and preparation of MRS2219 waste for disposal.
Segregation and Collection of Solid Waste:
-
Objective: To safely collect solid MRS2219 and contaminated materials.
-
Materials:
-
Designated, leak-proof, and clearly labeled hazardous waste container.
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat.
-
-
Procedure:
-
Wear appropriate PPE.
-
Carefully place any unused solid MRS2219 into the designated hazardous waste container.
-
Dispose of any materials grossly contaminated with MRS2219 (e.g., weighing paper, pipette tips) in the same container.
-
Ensure the container is securely sealed and properly labeled with the chemical name and hazard symbols.
-
Management of Solutions Containing MRS2219:
-
Objective: To safely collect and store solutions containing MRS2219.
-
Materials:
-
Designated, leak-proof, and clearly labeled hazardous waste container for liquid waste.
-
PPE: safety goggles, gloves, lab coat.
-
-
Procedure:
-
Wear appropriate PPE.
-
Collect all aqueous and organic solutions containing MRS2219 in a designated hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
Ensure the container is securely sealed and properly labeled.
-
Spill Cleanup Protocol:
-
Objective: To safely clean up a spill of solid MRS2219.
-
Materials:
-
Inert absorbent material (e.g., vermiculite, sand).
-
Scoop and brush or other suitable tools for collection.
-
Designated, leak-proof, and clearly labeled hazardous waste container.
-
PPE: safety goggles, gloves (consider double-gloving), lab coat, and if necessary, respiratory protection for fine powders.[1]
-
-
Procedure:
-
Evacuate the immediate area if the spill is large or if there is a risk of airborne dust.
-
Don appropriate PPE.
-
Cover the spill with an inert absorbent material to prevent the powder from becoming airborne.
-
Carefully scoop the mixture into the designated hazardous waste container. Avoid creating dust.
-
Clean the spill area with a detergent and water solution, collecting the cleaning materials as hazardous waste.
-
Seal and label the waste container.
-
Adherence to these procedures will help ensure a safe laboratory environment and responsible chemical waste management, building trust in your institution's commitment to safety and environmental stewardship.
References
Personal protective equipment for handling Mrs 2219
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling the selective P2Y receptor antagonist, MRS2219. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.
I. Compound Identification and Hazards
-
Chemical Name: (R)-3,9-dihydroxy-8-methyl-1,5-dihydro-[1][2][3]dioxaphosphepino[5,6-c]pyridine 3-oxide[1]
-
Synonyms: MRS-2220, MRS2219[2]
-
Molecular Formula: C₈H₁₀NO₅P
-
Molecular Weight: 231.14 g/mol
-
CAS Number: 14141-47-0
-
Hazard Statement: While a specific, publicly available Safety Data Sheet (SDS) for MRS2219 is limited, similar small molecule inhibitors may cause skin and eye irritation. It is recommended to handle it as a potentially hazardous compound.
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling MRS2219.
| Activity | Required PPE | Rationale |
| Handling Solid Compound (Weighing, Aliquoting) | • Nitrile gloves (double-gloving recommended)• Safety goggles with side shields• Laboratory coat• N95 respirator (if not handled in a fume hood) | Prevents skin contact and inhalation of fine powder. |
| Working with Solutions | • Nitrile gloves• Safety goggles with side shields• Laboratory coat | Protects against splashes and skin contact. |
| General Laboratory Operations | • Safety glasses• Laboratory coat• Closed-toe shoes | Standard laboratory practice to prevent accidental exposure. |
III. Step-by-Step Handling Procedures
A. Engineering Controls:
-
Ventilation: All work with the solid form of MRS2219 or concentrated solutions should be performed in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.
-
Eye Wash and Safety Shower: Ensure an operational and easily accessible eye wash station and safety shower are in the laboratory.
B. Procedural Guidance:
-
Preparation: Before handling, ensure all required PPE is correctly donned. Cover the work surface with disposable, absorbent bench paper.
-
Weighing (Solid Form):
-
Perform all weighing operations within a chemical fume hood or a ventilated enclosure.
-
Use anti-static weighing paper or a suitable container.
-
Handle with care to avoid creating dust.
-
-
Solubilization:
-
Add solvent to the solid compound slowly and carefully to prevent splashing.
-
MRS2219 is soluble up to 100 mM in 1eq. NaOH.
-
-
Storage:
-
Solid: Store desiccated at +4°C.
-
Solutions: It is recommended to use solutions promptly and avoid long-term storage.
-
IV. Spill and Exposure Management
-
Small Spills:
-
Absorb liquid spills with an inert material (e.g., vermiculite, sand).
-
For solid spills, carefully sweep up the material, avoiding dust generation.
-
Place all contaminated materials into a sealed container for hazardous waste disposal.
-
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.
V. Disposal Plan
All waste containing MRS2219 must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated consumables (e.g., gloves, pipette tips, bench paper) in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all unused solutions containing MRS2219 in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.
-
Disposal Route: All hazardous waste must be disposed of through your institution's environmental health and safety office, in accordance with all local, state, and federal regulations.
VI. Experimental Workflow Diagram
Caption: Workflow for the safe handling of MRS2219.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
